molecular formula C7H8N2O3 B582790 6-Ethoxypyridazine-3-carboxylic acid CAS No. 142054-74-8

6-Ethoxypyridazine-3-carboxylic acid

Cat. No.: B582790
CAS No.: 142054-74-8
M. Wt: 168.152
InChI Key: HMNDGPIMVAZVTF-UHFFFAOYSA-N
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Description

6-Ethoxypyridazine-3-carboxylic acid is a chemical building block of significant interest in pharmaceutical and agrochemical research. As a pyridazine derivative, it belongs to a class of nitrogen-containing heterocycles known for their wide range of biological activities. The compound features both a carboxylic acid functional group and an ether substituent, making it a versatile synthon for the synthesis of more complex molecules through further derivatization, such as amide coupling or esterification reactions . Pyridazine carboxylic acid derivatives are recognized as privileged scaffolds in drug discovery due to their ability to interact with various biological targets . These compounds are frequently explored in the development of enzyme inhibitors, with research applications spanning potential treatments for metabolic, inflammatory, and infectious diseases . The structural motif is analogous to other substituted pyridazine-3-carboxylic acids, which are key intermediates in synthesizing compounds with potential pharmacological activity . Researchers utilize this compound strictly as a reference standard and a synthetic intermediate in the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5(7(10)11)8-9-6/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNDGPIMVAZVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652790
Record name 6-Ethoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142054-74-8
Record name 6-Ethoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Ethoxypyridazine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis, reactivity, and potential applications of this compound, positioning it as a valuable scaffold for the development of novel therapeutics.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a diverse array of therapeutic agents. Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antidepressant, anti-hypertensive, and anti-tumor properties. The carboxylic acid functionality at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of a wide variety of derivatives such as esters and amides, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The ethoxy group at the 6-position can enhance lipophilicity and influence the metabolic stability of the compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be inferred from available supplier data and comparison with closely related analogs.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃Calculated
Molecular Weight 168.15 g/mol Calculated
Appearance White to light yellow crystalline powder[1]Predicted[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[1]Predicted[1]
Melting Point Data not available-
pKa Data not available-
Stability Relatively stable at room temperature and pressure.[1] May react under conditions of high temperature, or in the presence of strong acids or bases.[1]Predicted[1]

Synthesis of this compound

A robust synthesis for this compound can be proposed based on the well-documented synthesis of its methoxy analog, 6-methoxypyridazine-3-carboxylic acid.[2] The synthetic strategy involves a two-step process starting from 3-chloro-6-methylpyridazine.

Synthesis A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation (e.g., KMnO4, H2SO4) C This compound B->C Nucleophilic Substitution (Sodium Ethoxide, Ethanol) Reactivity Start This compound Ester Ester Derivatives Start->Ester Esterification (Alcohol, Acid catalyst or DCC/DMAP) Amide Amide Derivatives Start->Amide Amide Coupling (Amine, Coupling agents e.g., HATU, EDC/HOBt)

Caption: Key reactions of this compound.

Esterification

Ester derivatives can be readily prepared via Fischer esterification or by using coupling agents.

Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Amide Coupling

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent to activate the carboxylic acid.

Protocol: Amide Coupling using HATU

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the coupling agent, such as HATU (1.1 equivalents), to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the pyridazine ring protons.

  • Ethoxy group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.5 ppm (2H, -OCH₂-).

  • Pyridazine ring: Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electronic effects of the ethoxy and carboxylic acid groups.

  • Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Ethoxy group: Two signals around 15 ppm (-CH₃) and 65 ppm (-OCH₂-).

  • Pyridazine ring: Four signals in the aromatic region (typically between 120 and 160 ppm).

  • Carboxylic acid carbonyl: A signal in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

  • C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of pyridazine derivatives.

  • Anti-inflammatory and Analgesic Agents: Many pyridazine-containing compounds have shown potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Antimicrobial Agents: The pyridazine ring is present in several compounds with antibacterial and antifungal properties. Derivatives of this compound could be explored for their efficacy against various pathogens.

  • Anticancer Agents: The pyridazine scaffold has been incorporated into numerous anticancer agents that act through various mechanisms, including kinase inhibition and apoptosis induction.

  • Cardiovascular and Antihypertensive Agents: Certain pyridazine derivatives have been developed as cardiovascular drugs, including antihypertensive agents.

The carboxylic acid group allows for the facile introduction of various substituents, enabling the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step sequence from commercially available starting materials. The presence of a reactive carboxylic acid handle allows for straightforward chemical modification to generate diverse libraries of ester and amide derivatives. The inherent biological potential of the pyridazine core suggests that derivatives of this compound are promising candidates for the development of novel therapeutics in a range of disease areas. Further investigation into the synthesis of a wider range of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

  • Elkotamy, M. S., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. International Journal of Biological Macromolecules.
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  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • Alchemist-chem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

Sources

Synthesis of 6-Ethoxypyridazine-3-carboxylic acid from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Ethoxypyridazine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules.[1][2][3] This document outlines a multi-step synthesis starting from commercially available precursors, with detailed experimental protocols, mechanistic insights, and safety considerations. The presented route is designed to be both scalable and reproducible in a standard laboratory setting.

Introduction and Strategic Overview

The synthesis of substituted pyridazine derivatives is a cornerstone of modern medicinal chemistry.[1][2] These nitrogen-containing heterocycles are prized for their unique physicochemical properties, including their capacity for hydrogen bonding and their role as bioisosteres for other aromatic systems.[3] this compound, in particular, serves as a valuable building block for the elaboration of more complex molecular architectures.

This guide details a robust synthetic strategy centered around a key nucleophilic aromatic substitution (SNAr) reaction. The overall approach involves the initial synthesis of a suitable precursor, 6-chloropyridazine-3-carboxylic acid or its ester, followed by displacement of the chloro group with an ethoxy moiety, and subsequent final modification to yield the target acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection at the ether linkage, pointing to a 6-halopyridazine precursor. To facilitate both the substitution reaction and subsequent purification, the carboxylic acid is often protected as an ester. This leads to the key intermediate, ethyl 6-chloropyridazine-3-carboxylate (3), which can be accessed from 3,6-dichloropyridazine (4), a readily available starting material.

Retrosynthesis Target This compound (1) Intermediate_1 Ethyl 6-Ethoxypyridazine-3-carboxylate (2) Target->Intermediate_1 Ester Hydrolysis Intermediate_2 Ethyl 6-Chloropyridazine-3-carboxylate (3) Intermediate_1->Intermediate_2 SNAr (Ethoxylation) Starting_Material 3,6-Dichloropyridazine (4) Intermediate_2->Starting_Material Selective Esterification

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediates

The success of this synthetic route hinges on the efficient preparation of the key intermediate, an ester of 6-chloropyridazine-3-carboxylic acid. While the direct ethoxylation of the carboxylic acid is possible, prior esterification is recommended to improve solubility in organic solvents and to avoid undesirable side reactions with the acidic proton.

From 3,6-Dichloropyridazine to 6-Chloropyridazine-3-carboxylic Acid

While not the primary route detailed here, it is worth noting that 6-chloropyridazine-3-carboxylic acid can be synthesized from 3,6-dichloropyridazine. One approach involves the selective hydrolysis of one of the chloro groups, which is often challenging, or a more controlled sequence of reactions. A more common precursor is 3-chloro-6-methylpyridazine, which can be oxidized to the carboxylic acid.[4] For the purposes of this guide, we will consider 6-chloropyridazine-3-carboxylic acid as a commercially available starting material or one synthesized via established literature methods.

Esterification of 6-Chloropyridazine-3-carboxylic Acid

The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis.[5] The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, is a classic and effective method.[6][7] This reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it is formed drives the reaction to completion.[6]

Esterification_Workflow Start 6-Chloropyridazine-3-carboxylic acid + Ethanol Step1 Add catalytic H2SO4 Start->Step1 Step2 Reflux (e.g., 78 °C) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Workup: - Neutralize with NaHCO3 - Extract with organic solvent Step3->Step4 Step5 Purification: - Dry over Na2SO4 - Concentrate in vacuo - Recrystallization/Chromatography Step4->Step5 End Ethyl 6-Chloropyridazine-3-carboxylate Step5->End

Caption: General workflow for the esterification of 6-chloropyridazine-3-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 6-Chloropyridazine-3-carboxylate (3)

Reagent/SolventMolar Mass ( g/mol )AmountMoles
6-Chloropyridazine-3-carboxylic acid158.5410.0 g0.063
Ethanol (absolute)46.07150 mL-
Sulfuric Acid (conc.)98.081.5 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (10.0 g, 0.063 mol) and absolute ethanol (150 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (1.5 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into 300 mL of ice-cold water and neutralize by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 6-chloropyridazine-3-carboxylate.

Core Reaction: Nucleophilic Aromatic Substitution

The key step in this synthesis is the displacement of the chloride at the C6 position of the pyridazine ring with sodium ethoxide. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group activates the ring towards nucleophilic attack, making this SNAr reaction efficient.

Mechanism Insight: The reaction proceeds via a Meisenheimer-like intermediate. The ethoxide ion attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Experimental Protocol: Synthesis of Ethyl 6-Ethoxypyridazine-3-carboxylate (2)

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 6-chloropyridazine-3-carboxylate186.5910.0 g0.054
Sodium Metal22.991.48 g0.064
Ethanol (absolute)46.07120 mL-

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.48 g, 0.064 mol), cut into small pieces, to absolute ethanol (80 mL) under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.

  • Once the sodium ethoxide solution has cooled to room temperature, add a solution of ethyl 6-chloropyridazine-3-carboxylate (10.0 g, 0.054 mol) in absolute ethanol (40 mL) dropwise.

  • Heat the resulting mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water (100 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography on silica gel to yield pure ethyl 6-ethoxypyridazine-3-carboxylate.

Final Step: Saponification to the Target Molecule

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, followed by acidification.[8]

Experimental Protocol: Synthesis of this compound (1)

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 6-ethoxypyridazine-3-carboxylate196.198.0 g0.041
Sodium Hydroxide40.002.45 g0.061
Water18.0250 mL-
Dioxane or Ethanol-50 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Dissolve ethyl 6-ethoxypyridazine-3-carboxylate (8.0 g, 0.041 mol) in a mixture of dioxane or ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.45 g, 0.061 mol) and stir the mixture at room temperature overnight, or heat gently (e.g., 50-60 °C) for 2-3 hours to expedite the reaction.

  • Monitor the hydrolysis by TLC.

  • Once complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Chlorinated Reagents: 3,6-Dichloropyridazine and its derivatives are potentially toxic and irritants. Avoid inhalation and skin contact.

  • Solvents: Ethanol is flammable. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

A thorough risk assessment should be conducted before commencing any of the described procedures.

Conclusion

This guide presents a logical and well-documented synthetic route for the preparation of this compound. The pathway leverages fundamental organic reactions, including esterification, nucleophilic aromatic substitution, and saponification. The provided protocols are detailed to ensure reproducibility and can be adapted for various scales. This molecule serves as a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

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Unlocking the Therapeutic Promise of 6-Ethoxypyridazine-3-carboxylic acid: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] 6-Ethoxypyridazine-3-carboxylic acid, a member of this versatile class, represents a molecule of significant interest. However, its specific mechanism of action remains largely uncharacterized in scientific literature. This technical guide, therefore, serves not as a static review, but as a strategic roadmap for the modern researcher. It provides a comprehensive, hypothesis-driven framework for systematically elucidating the compound's mechanism of action, from foundational molecular profiling to in-depth experimental validation. By synthesizing data from structurally related compounds and detailing robust, field-proven experimental protocols, this document empowers scientific professionals to unlock the therapeutic potential of this promising molecule.

Molecular Profile and Physicochemical Landscape

A thorough understanding of a compound's physical and chemical properties is the bedrock of mechanistic investigation. These characteristics govern its solubility, stability, and ability to interact with biological systems. This compound is a heterocyclic compound featuring a pyridazine ring substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 3-position.

The presence of the carboxylic acid functional group suggests the molecule is a weak acid, capable of donating a proton to form a carboxylate ion.[5] This feature is critical for potential interactions with biological targets through hydrogen bonding and ionic interactions. The ethoxy group, a hydrophobic moiety, may influence the compound's ability to cross cellular membranes.[6]

PropertyDescriptionSource(s)
Molecular Formula C₇H₈N₂O₃Inferred
Appearance Typically a white to light yellow crystalline powder.[6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[6]
Key Functional Groups Carboxylic Acid, Pyridazine Ring, Ether (Ethoxy group).[5]

The synthesis of this compound and its analogs, such as the 6-methoxy derivative, has been documented, ensuring its availability for research purposes.[7][8] Common synthetic routes involve the oxidation and subsequent alkoxylation of substituted pyridazines.[7]

The Bioactivity Landscape: Clues from a Privileged Scaffold

While direct data on this compound is sparse, the broader families of pyridazine and pyridine carboxylic acid derivatives are rich with pharmacological activity. This body of literature provides a strong basis for forming logical, testable hypotheses about its potential mechanism of action.

  • Anti-inflammatory and Analgesic Activity: This is one of the most prominent activities of pyridazine derivatives.[3] Structurally related pyridine carboxylic acids are known to function as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9]

  • Enzyme Inhibition: Beyond COX, this class of compounds has been shown to inhibit a wide range of enzymes, including various kinases, urease, and acetylcholinesterase, highlighting their potential to modulate diverse signaling pathways.[9][10]

  • Anticancer Properties: Many pyridazine derivatives have been investigated for their potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.[1][4] This activity is often linked to the inhibition of protein kinases that are critical for cancer cell growth and survival.

  • Antimicrobial and Antiviral Activity: The pyridazine scaffold is also found in compounds with demonstrated activity against various bacterial, fungal, and viral pathogens.[1][2]

This evidence strongly suggests that this compound is unlikely to be biologically inert. The most compelling starting point for investigation lies in its potential as an anti-inflammatory agent, likely acting through the inhibition of a key regulatory enzyme.

Hypothesis-Driven Mechanistic Exploration

Based on the bioactivity of analogous structures, we can formulate primary and secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Pro-Inflammatory Enzymes

The structural motifs within this compound are consistent with those of known anti-inflammatory agents, particularly those that target enzymatic pathways. A primary hypothesis is that the compound exerts anti-inflammatory effects by directly inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Compound 6-Ethoxypyridazine- 3-carboxylic acid Compound->COX Inhibition

Figure 1: Hypothesized inhibition of the COX pathway.
Secondary Hypothesis: Modulation of Inflammatory Kinase Signaling

Protein kinases are master regulators of cellular signaling, including the inflammatory response. Pathways such as the NF-κB and MAPK signaling cascades are central to the production of inflammatory mediators. Pyridine and pyridazine scaffolds are cornerstones of many kinase inhibitors.[9] Therefore, a plausible alternative or complementary mechanism is the inhibition of a key kinase, leading to a downstream reduction in the expression of pro-inflammatory genes.

Kinase_Pathway LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Kinase_Cascade Kinase Cascade (e.g., IKK, MAPKs) Receptor->Kinase_Cascade NFkB NF-κB Activation Kinase_Cascade->NFkB Nucleus Gene Transcription NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Compound 6-Ethoxypyridazine- 3-carboxylic acid Compound->Kinase_Cascade Inhibition

Figure 2: Hypothesized inhibition of a pro-inflammatory kinase cascade.

An Integrated Experimental Strategy for Mechanism Elucidation

To systematically test these hypotheses, a multi-stage experimental approach is essential. This workflow is designed to first establish a therapeutic window for the compound, then test the specific molecular hypotheses in vitro, and finally, validate the findings in a relevant in vivo model.

Experimental_Workflow cluster_0 Stage 1: Foundational Assays cluster_1 Stage 2: In Vitro Mechanistic Validation cluster_2 Stage 3: In Vivo Proof-of-Concept MTT Cytotoxicity Screening (MTT Assay) Determine non-toxic dose range Enzyme_Assay Biochemical Enzyme Assays (e.g., Kinase, COX inhibition) Test direct target engagement (IC50) MTT->Enzyme_Assay Inform Dosing Cell_Assay Cell-Based Functional Assays (LPS-stimulated Macrophages) Measure downstream effects (NO, Cytokines) MTT->Cell_Assay Inform Dosing Animal_Model Animal Model of Acute Inflammation (Carrageenan-induced Paw Edema) Confirm anti-inflammatory efficacy Enzyme_Assay->Animal_Model Validate Target Cell_Assay->Animal_Model Validate Effect

Figure 3: A systematic workflow for mechanism of action elucidation.
Stage 1: Preliminary Cytotoxicity and Viability Assessment

Causality: Before any mechanistic study, it is imperative to determine the concentration range at which the compound is not cytotoxic. Attributing a specific anti-inflammatory effect is impossible if the compound is simply killing the cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Protocol: MTT Cell Viability Assay [12][13]

  • Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will establish the concentration range for subsequent experiments where viability is >90%.

Stage 2: In Vitro Mechanistic Assays

With a non-toxic concentration range established, the next step is to directly test the molecular hypotheses.

Protocol 1: In Vitro Kinase Inhibition Assay [14][15]

Causality: This biochemical assay directly measures the ability of the compound to inhibit the catalytic activity of a specific, isolated kinase enzyme. This determines if the compound is a direct inhibitor, independent of any complex cellular processes. The choice of kinase can be guided by screening against a panel or by selecting a key inflammatory kinase like IKKβ or p38 MAPK.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the specific kinase enzyme, and its corresponding substrate (a peptide or protein).

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a known inhibitor as a positive control and a vehicle (DMSO) control.

  • Initiation: Start the reaction by adding ATP. The concentration of ATP should be close to its Km value for the enzyme to enable sensitive detection of competitive inhibitors.[16]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the well (less ATP means more kinase activity). Alternatively, radiometric assays measuring the incorporation of ³²P from [γ-³²P]ATP onto the substrate can be used for high sensitivity.[14]

  • Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-stimulated Macrophages) [17][18]

Causality: This assay moves from a purified enzyme to a relevant cellular model of inflammation. RAW264.7 murine macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which potently activates inflammatory pathways.[17] By measuring key inflammatory outputs, we can determine if the compound can block the inflammatory response in a cellular context.

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate as described previously.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 18-24 hours.[18]

  • Supernatant Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[19]

  • Analysis: Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Stage 3: In Vivo Proof-of-Concept

Causality: Positive results from in vitro assays are promising, but they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex interplay of different cell types in a whole organism. An in vivo model is crucial to demonstrate that the compound has efficacy in a living system. The carrageenan-induced paw edema model is a standard and well-accepted method for evaluating acute anti-inflammatory drugs.[20][21]

Protocol: Carrageenan-Induced Paw Edema in Rats [22]

  • Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and 2-3 dose levels of this compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A significant reduction in paw swelling indicates in vivo anti-inflammatory activity.

Data Presentation and Interpretation

Table 2: Example Data from In Vitro Assays

AssayParameterThis compoundPositive Control (e.g., Indomethacin)
COX-2 Inhibition IC₅₀ (µM)[Result]0.2
Kinase X Inhibition IC₅₀ (µM)[Result]0.05
LPS-induced NO % Inhibition @ 10µM[Result]85%
LPS-induced TNF-α % Inhibition @ 10µM[Result]92%

Table 3: Example Data from In Vivo Paw Edema Model

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hr
Vehicle Control -0%
Positive Control 1065%
Compound (Dose 1) 25[Result]
Compound (Dose 2) 50[Result]

Interpretation:

  • A low IC₅₀ value in a biochemical assay (e.g., COX or kinase) suggests direct and potent target engagement, supporting a specific molecular mechanism.

  • Strong inhibition of NO and cytokine production in the cell-based assay confirms that the compound can disrupt the inflammatory response within a cell.

  • If the compound is potent in the biochemical assay and the cell-based assay, and also shows significant edema inhibition in vivo, this provides a strong, multi-layered validation of its anti-inflammatory mechanism.

  • If the compound is active in the cellular and in vivo models but not in the specific biochemical assays, it suggests it may be acting on a different, untested target, prompting further investigation.

Conclusion and Future Directions

This guide provides a rigorous, logical framework for moving this compound from a molecule of interest to a well-characterized compound with a defined mechanism of action. By systematically progressing from foundational cytotoxicity studies to specific in vitro and in vivo models, researchers can efficiently test clear, evidence-based hypotheses.

The data generated through this workflow will not only elucidate the primary mechanism of action but will also pave the way for critical next steps in the drug discovery pipeline. Future work should include comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, broader kinase profiling to assess off-target effects, and more complex animal models of chronic inflammation to explore its full therapeutic potential. The journey to understanding the biological role of this compound is a compelling one, with the potential to yield novel therapeutic agents for inflammatory diseases.

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Discovery and history of pyridazine compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds in Medicinal Chemistry

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity—render it a privileged scaffold in drug design. This guide traces the historical trajectory of pyridazine, from its initial synthesis in the late 19th century through a long period of dormancy to its renaissance, sparked by the discovery of natural products and culminating in the recent FDA approval of landmark drugs. We will explore the causality behind its selection in drug design, analyze the structure-activity relationships of key derivatives, and provide detailed protocols and mechanistic insights into its diverse therapeutic applications, establishing why pyridazine continues to be a molecule of immense interest for researchers and drug development professionals.

Chapter 1: The Genesis of Pyridazine Chemistry

The story of pyridazine begins not in nature, where it is exceptionally rare, but in the laboratories of late 19th-century chemists. The first substituted pyridazine was synthesized by Emil Fischer in 1886 during his investigations into the condensation of phenylhydrazine and levulinic acid.[1] Shortly after, the term "pyridazine" was officially coined by Knorr in 1885.[2] However, it was Taüber who first successfully synthesized the unsubstituted parent heterocycle.[2]

Despite these early syntheses, the pyridazine scaffold languished in relative obscurity for over 75 years. This prolonged period of dormancy can be attributed to a critical factor: the near absence of pyridazine-containing compounds in nature.[2] The scarcity of naturally occurring hydrazines, which are common building blocks for pyridazine synthesis, meant that chemists lacked a natural template from which to draw inspiration.[1] This changed dramatically in 1971 with the discovery that bacteria such as Streptomyces jamaicensis could produce hexahydropyridazines. This was soon followed by the isolation of pyridazomycin, an antifungal agent produced by Streptomyces violaceoniger, marking the first identification of a naturally occurring pyridazine antibiotic and signaling the dawn of its pharmaceutical relevance.[2]

Chapter 2: Physicochemical Properties: The Makings of a Privileged Scaffold

The utility of the pyridazine ring in medicinal chemistry is not accidental; it is a direct consequence of its distinct electronic and physical properties, which offer rational solutions to common challenges in drug design.[3]

Core Physicochemical Attributes:

  • Aromaticity and Electron Distribution: As a six-membered ring with two adjacent nitrogen atoms, pyridazine is an aromatic heterocycle.[4] The high electronegativity of the nitrogen atoms makes the ring π-electron deficient, which influences its stability and reactivity.[2]

  • Dipole Moment and Polarity: The adjacent nitrogen atoms create a significant dipole moment. This inherent polarity increases the aqueous solubility of molecules containing the pyridazine core compared to their carbocyclic counterparts like benzene, a crucial advantage for bioavailability.[3][5]

  • Hydrogen Bonding Capacity: The lone pairs of electrons on the two nitrogen atoms act as robust hydrogen bond acceptors.[3] This dual-acceptor capability allows for strong and specific interactions with biological targets, such as enzyme active sites or protein receptors.[3]

  • Weak Basicity: Compared to other nitrogenous heterocycles like pyridine, pyridazine is a weak base. This property makes it less susceptible to protonation at physiological pH, ensuring that its hydrogen-bonding potential is not lost.[6]

These properties collectively contribute to pyridazine's status as a "privileged structure." Its inclusion can improve pharmacokinetic profiles by enhancing solubility, reduce potential off-target effects associated with high lipophilicity, and lower the risk of interactions with metabolic enzymes like cytochrome P450 or the cardiac hERG potassium channel.[3]

Key properties of the pyridazine scaffold and their advantages in drug design.

Chapter 3: Modern Drug Discovery: Case Studies of Pyridazine-Based Blockbusters

The true potential of the pyridazine core has been realized in the 21st century with the development and approval of highly innovative drugs. These molecules are not simply analogs of existing therapies but are often first-in-class agents where the pyridazine scaffold was instrumental in achieving the desired therapeutic profile.

Case Study 1: Deucravacitinib - An Allosteric TYK2 Inhibitor

Therapeutic Need and Target: Psoriasis is a chronic autoimmune inflammatory disease. Tyrosine kinase 2 (TYK2) is an intracellular signaling kinase that mediates cytokine pathways (e.g., IL-23, IL-12, Type I interferons) crucial to the pathogenesis of psoriasis. The challenge was to inhibit TYK2 selectively over other closely related JAK family kinases (JAK1, JAK2, JAK3) to avoid off-target side effects like immunosuppression or anemia.

Design Rationale and the Role of Pyridazine: Deucravacitinib (Sotyktu™) represents a landmark achievement as the first FDA-approved allosteric TYK2 inhibitor (September 2022).[3] It binds to the regulatory pseudokinase (JH2) domain of TYK2, not the active kinase (JH1) domain. This allosteric mechanism locks the enzyme in an inactive state and is the key to its remarkable selectivity.

The pyridazine ring is central to this design. In the crystal structure, one of the pyridazine nitrogen atoms forms an intramolecular hydrogen bond with a secondary amide moiety in the molecule. This interaction is critical as it pre-organizes the molecule into the specific conformation required to bind to the allosteric pocket of the JH2 domain.[3] This conformational rigidity, enforced by the pyridazine core, would be difficult to achieve with a more flexible phenyl ring, demonstrating a sophisticated use of the heterocycle's inherent properties to solve a profound selectivity challenge.

Mechanism of Action: TYK2 Signaling Pathway Deucravacitinib binding to the TYK2 pseudokinase domain prevents the conformational changes necessary for its activation. This blocks the downstream phosphorylation of STAT proteins, thereby inhibiting the signaling cascades of key inflammatory cytokines.

TYK2_Pathway cytokine IL-23 / IL-12 receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak2 JAK2 receptor->jak2 Activates stat STAT tyk2->stat Phosphorylates jak2->stat Phosphorylates stat_p p-STAT dimer p-STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription (Inflammation) nucleus->gene Initiates deucravacitinib Deucravacitinib deucravacitinib->tyk2 Allosteric Inhibition

Inhibition of the TYK2 signaling pathway by Deucravacitinib.
Case Study 2: Relugolix - An Oral GnRH Receptor Antagonist

Therapeutic Need and Target: Advanced prostate cancer is often androgen-sensitive, meaning its growth is driven by testosterone. Gonadotropin-releasing hormone (GnRH) receptor agonists are a standard of care, but they cause an initial testosterone surge. A direct antagonist that avoids this surge and can be administered orally was a significant unmet need.

Design Rationale and the Role of Pyridazine: Relugolix (Orgovyx™), approved by the FDA in December 2020, is an oral non-peptide GnRH receptor antagonist.[3] The pyridazine ring serves as a central scaffold, acting as a bioisosteric replacement for other aromatic systems. Its key contributions are:

  • Solubility and Oral Bioavailability: The polarity imparted by the pyridazine core is crucial for achieving the aqueous solubility required for an oral formulation.

  • Optimized Geometry: The specific geometry and vector projections of substituents from the pyridazine ring allow the molecule to fit optimally into the GnRH receptor binding pocket, displacing the natural ligand.

The development of Relugolix showcases the use of pyridazine as a fundamental building block to achieve a desired pharmacokinetic profile without sacrificing pharmacodynamic potency.

Chapter 4: The Synthetic Chemist's Toolkit: Building the Pyridazine Core

The construction of the pyridazine heterocycle is a mature field of organic chemistry, with numerous methods available to medicinal chemists. The classical and most common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine

This protocol describes a general method for synthesizing a pyridazine ring from a 1,4-diketone precursor, a foundational reaction in many pyridazine-based drug discovery programs.

Objective: To synthesize 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione.

Materials:

  • 1,4-diphenyl-1,4-butanedione (1.0 mmol, 238 mg)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 mmol, 60 mg, ~0.06 mL)

  • Ethanol (95%, 10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Reflux condenser, round-bottom flask (50 mL), magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel, 1:1 Hexane:Ethyl Acetate)

  • Recrystallization solvents (Ethanol/Water)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1,4-diphenyl-1,4-butanedione (1.0 mmol) and ethanol (10 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid (~2 drops) to the solution. Subsequently, add hydrazine hydrate (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux for 4 hours.

  • Reaction Monitoring (Causality Check): The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. This step is critical to prevent incomplete conversion or decomposition from prolonged heating.

  • Workup and Isolation: After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product. Collect the resulting solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: The crude product is purified by recrystallization from an ethanol/water solvent system to yield 3,6-diphenylpyridazine as a crystalline solid. The purity is confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification dissolve 1. Dissolve 1,4-Diketone in Ethanol add_cat 2. Add Catalytic Acid dissolve->add_cat add_hyd 3. Add Hydrazine Hydrate add_cat->add_hyd reflux 4. Reflux for 4h add_hyd->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 6. Cool and Precipitate monitor->cool Complete filtrate 7. Vacuum Filtration cool->filtrate recrystal 8. Recrystallize filtrate->recrystal product Pure Pyridazine recrystal->product

General workflow for the synthesis of a pyridazine derivative.

Chapter 5: The Broad Therapeutic Spectrum of Pyridazine Derivatives

Beyond its role in landmark drugs, the pyridazine scaffold is a versatile building block for compounds across a vast range of therapeutic areas.[7][8] Its ability to serve as a pharmacophore has been exploited to develop inhibitors, agonists, and modulators for numerous biological targets.

Therapeutic AreaTarget/Mechanism of ActionExample Compound ClassReference(s)
Oncology VEGFR-2, mTOR, Protein Kinase Inhibition3,6-disubstituted pyridazines[5]
Antiviral Human Rhinovirus (HRV) Capsid InhibitionPirodavir, Vapendavir[3]
Antibacterial DNA Gyrase InhibitionThiazolopyridazines[2][8]
Anti-inflammatory TNF-α, IL-6, TxA2 InhibitionPyridazinone derivatives[9]
Cardiovascular Antihypertensive (Vasodilator)Hydralazine, Cadralazine[1][7]
CNS Disorders Antidepressant (MAO Inhibition)Minaprine[3]
Antidiabetic Dipeptidyl Peptidase-4 (DPP-4) InhibitionTriazolo-pyridazine derivatives[7]
Immunology STING Agonism3-(fluoro-imidazolyl) pyridazines[10]

Conclusion and Future Outlook

The journey of the pyridazine heterocycle in medicinal chemistry is a compelling narrative of scientific rediscovery and rational design. From its humble beginnings as a synthetic curiosity, it has risen to become a truly privileged scaffold, integral to the function of multiple FDA-approved drugs. Its unique physicochemical properties provide a versatile toolkit for medicinal chemists to address challenges in solubility, selectivity, and pharmacokinetics.

The future for pyridazine chemistry remains bright. Emerging applications, such as in the development of potent STING agonists for cancer immunotherapy, highlight its continuing relevance.[10] As our understanding of molecular recognition and drug-target interactions deepens, the rational deployment of the pyridazine core will undoubtedly continue to yield novel therapeutics for diseases once considered intractable.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research. [Link]

  • Mustafa, M., & Abdel-Karem, Y. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1639–1715. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. National Institutes of Health. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Heterocyclic compound. Wikipedia. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Pyridazine and its derivatives. SlideShare. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to 6-Ethoxypyridazine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Ethoxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct public data for this specific molecule, this guide leverages information on the closely related and well-documented analogue, 6-Methoxypyridazine-3-carboxylic acid, to infer its properties and potential synthesis. This approach provides a robust framework for researchers initiating projects involving this class of compounds.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Pyridazine and its derivatives are recognized as "privileged structures" in drug discovery.[1] These nitrogen-containing heterocyclic scaffolds are key components in a wide array of biologically active molecules, demonstrating activities ranging from anticancer and antibacterial to anti-inflammatory.[2][3] The inclusion of a carboxylic acid moiety introduces a versatile functional group that can participate in crucial hydrogen bonding interactions with biological targets and serve as a handle for further chemical modifications.[4][5] The alkoxy substituent, in this case, an ethoxy group, can modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making this compound a molecule with significant potential for the development of novel therapeutics.

Core Compound Identification

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈N₂O₃

  • Structure:

    Caption: Molecular structure of this compound.

For the purpose of this guide, we will reference the data for 6-Methoxypyridazine-3-carboxylic acid (CAS: 56434-28-7) as a primary analogue.[3][6]

Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to its methoxy counterpart. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyPredicted/Inferred Value for this compoundData for 6-Methoxypyridazine-3-carboxylic acid
Molecular Weight 168.15 g/mol 154.12 g/mol [6]
Appearance White to off-white solidWhite crystalline powder
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.Soluble in water[3]
pKa Estimated to be around 3-4 (for the carboxylic acid)No data available
LogP Predicted to be slightly higher than the methoxy analogueNo data available

Synthesis Protocol

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. The following proposed synthesis for this compound is adapted from a patented method for its methoxy analogue.[7] The core of this strategy involves the nucleophilic substitution of a chloro-precursor with sodium ethoxide.

Overall Synthesis Workflow

G start 3-Chloro-6-methylpyridazine step1 Oxidation start->step1 intermediate 6-Chloropyridazine-3-carboxylic acid step1->intermediate H₂SO₄, Oxidant step2 Nucleophilic Substitution intermediate->step2 product This compound step2->product Sodium Ethoxide, Ethanol

Sources

Spectroscopic Characterization of 6-Ethoxypyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the pyridazine scaffold.[1] A thorough understanding of its structural and electronic properties is paramount for its application in the development of novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document delves into the theoretical underpinnings of each technique, outlines detailed experimental protocols, and presents predicted spectral data to facilitate the identification and purity assessment of this compound.

Introduction to this compound and Spectroscopic Analysis

The pyridazine ring is a key structural motif in a wide array of biologically active molecules, exhibiting properties that are advantageous for drug design, such as improved aqueous solubility and reduced inhibition of cytochrome P450 enzymes.[1] The title compound, this compound, combines this privileged heterocycle with an ethoxy group and a carboxylic acid moiety, making it a valuable building block for the synthesis of more complex pharmaceutical agents.

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of such novel chemical entities.[2] Techniques like NMR, IR, and MS provide detailed information about the molecular structure, functional groups, and molecular weight, which are critical for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H NMR and ¹³C NMR are essential for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridazine ring, the ethoxy group, and the carboxylic acid. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum (10–12 ppm).[3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Pyridazine H-4~8.0 - 8.2Doublet1H
Pyridazine H-5~7.2 - 7.4Doublet1H
Ethoxy (-OCH₂CH₃)~4.5 - 4.7Quartet2H
Ethoxy (-OCH₂CH₃)~1.4 - 1.6Triplet3H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[3]

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Pyridazine C-3145 - 150
Pyridazine C-6160 - 165
Pyridazine C-4130 - 135
Pyridazine C-5120 - 125
Ethoxy (-OCH₂)60 - 65
Ethoxy (-CH₃)14 - 16
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic pyridazine ring. Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.[5][6]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
Carboxylic Acid C=O Stretch1700 - 1725Strong, Sharp
Pyridazine Ring C=N, C=C Stretches1400 - 1600Medium to Strong
C-O Stretch (Ether and Carboxylic Acid)1200 - 1300Strong
Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Caption: Experimental workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₈N₂O₃), the expected monoisotopic mass is approximately 168.0535 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected.

Predicted Fragmentation Pattern:

  • Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment may arise from the cleavage of the ethoxy group.

  • Loss of Carboxyl Group (-COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Acylium Ion Formation: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion.[8]

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Sources

Unlocking the Therapeutic Potential of 6-Ethoxypyridazine-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Promising Pyridazine Derivative for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 6-Ethoxypyridazine-3-carboxylic acid, a member of the pharmacologically significant pyridazine family of heterocycles. While direct biological data on this specific molecule is limited, this document leverages extensive research on structurally similar pyridazine and pyridazinone derivatives to postulate and provide a detailed roadmap for the validation of jego therapeutic potential. The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of bioactive compounds with applications in oncology, inflammation, neuroscience, and cardiovascular diseases.[1]

The Pyridazine Scaffold: A Foundation for Diverse Biological Activity

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while also influencing the molecule's polarity and metabolic stability.[1] This versatility has led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities.[2][3]

Hypothesized Therapeutic Targets for this compound

Based on the established activities of analogous compounds, we have identified three primary areas of high-priority investigation for this compound: anti-inflammatory, anticancer, and neurological disorders.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have demonstrated significant potential in modulating inflammatory pathways.[4][5] Key potential targets for this compound in this area include:

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Inhibition: Many pyridazine compounds effectively reduce the release of these pro-inflammatory cytokines.[4][5][6] The carboxylic acid moiety of our target compound could play a crucial role in binding to the active sites of enzymes involved in the synthesis or release of these cytokines.

  • p38 Mitogen-Activated Protein (MAP) Kinase Inhibition: This kinase is a key regulator of inflammatory responses, and several pyridazine-based inhibitors have shown potent activity.[7][8]

  • NLRP3 Inflammasome Inhibition: Recent studies have highlighted pyridazine compounds as inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory and neurodegenerative diseases.[9]

cluster_0 Initial Screening cluster_1 Target-Specific Assays LPS-stimulated Macrophages LPS-stimulated Macrophages Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS-stimulated Macrophages->Cytokine Measurement (ELISA) Measure TNF-α & IL-6 p38 MAP Kinase Assay p38 MAP Kinase Assay Cytokine Measurement (ELISA)->p38 MAP Kinase Assay If TNF-α/IL-6 reduced NLRP3 Inflammasome Assay NLRP3 Inflammasome Assay Cytokine Measurement (ELISA)->NLRP3 Inflammasome Assay If IL-1β reduced COX-2 Inhibition Assay COX-2 Inhibition Assay Cytokine Measurement (ELISA)->COX-2 Inhibition Assay If PGE2 reduced

Caption: A streamlined workflow for the initial validation of anti-inflammatory potential.

Anticancer Activity

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents that target various aspects of cancer cell biology.[1][10][11] Potential anticancer targets for this compound include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: As a key mediator of angiogenesis, VEGFR-2 is a prime target in cancer therapy. Numerous pyridazine derivatives have been developed as potent VEGFR-2 inhibitors.[12][13][14][15]

  • Poly (ADP-ribose) polymerase (PARP) Inhibition: Several pyridazinone-based PARP inhibitors are already on the market for the treatment of various cancers.[10]

  • Other Kinase Inhibition (c-Met, EGFR, FGFR): The pyridazine core has been successfully incorporated into inhibitors of various other kinases that are crucial for tumor growth and survival.[10][11][13]

Compound ClassTarget KinaseReported IC50 ValuesReference
Pyridazinone DerivativesPARP0.0002 µM - 0.015 µM[10]
Imidazo[1,2-b]pyridazineVEGFR1/2/30.95 - 3.2 nM[12]
Pyridopyrazinep38α MAP Kinase38 nM[8]
Pyrazine-based UreaVEGFR-20.071 µM[16]
Neurological Disorders

Pyridazine derivatives have shown promise in targeting neurological disorders, primarily through the modulation of neurotransmitter receptors.[17] A key area of investigation for this compound is:

  • GABA-A Receptor Modulation: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[18] Pyridazine-based compounds have been developed as both agonists and antagonists of this receptor, suggesting potential applications in anxiety, epilepsy, and other neurological conditions.[19][20][21] The structural similarity of this compound to GABA could allow it to interact with this receptor.

GABA GABA GABA-A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA-A_Receptor Binds 6-Ethoxypyridazine-3-carboxylic_acid 6-Ethoxypyridazine- 3-carboxylic acid 6-Ethoxypyridazine-3-carboxylic_acid->GABA-A_Receptor Potentially Binds (Agonist/Antagonist/Modulator) Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA-A_Receptor->Neuronal_Hyperpolarization Opens Cl- channel Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability

Caption: Hypothesized interaction with the GABA-A receptor signaling pathway.

Experimental Protocols for Target Validation

To empirically validate these hypothesized targets, a series of well-established in vitro assays are recommended.

Protocol: TNF-α and IL-6 Release Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Protocol: In Vitro VEGFR-2 Kinase Assay

Objective: To assess the direct inhibitory activity of this compound on VEGFR-2 kinase.

Methodology:

  • Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar kinase activity assay format.

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a phosphospecific antibody.

  • Reaction Setup: In a 384-well plate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents, including the phosphospecific antibody labeled with a fluorescent donor and an acceptor molecule.

  • Signal Measurement: Read the plate on a suitable plate reader to measure the TR-FRET signal, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

Protocol: GABA-A Receptor Binding Assay

Objective: To determine if this compound binds to the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue.

  • Radioligand: Use a suitable radioligand that binds to the GABA-A receptor, such as [3H]muscimol (for the GABA binding site) or [3H]flunitrazepam (for the benzodiazepine site).

  • Binding Reaction: In a microcentrifuge tube, incubate the brain membranes with the radioligand and varying concentrations of the test compound. Include a non-specific binding control with a high concentration of a known ligand (e.g., unlabeled GABA).

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Conclusion and Future Directions

The structural features of this compound, in the context of the extensive body of research on related pyridazine derivatives, strongly suggest a high potential for therapeutic activity. The proposed targets in inflammation, oncology, and neuroscience represent the most promising avenues for initial investigation. The provided experimental workflows and protocols offer a robust and efficient path to validating these hypotheses.

Further research should focus on a systematic screening of this compound against a broader panel of kinases and G-protein coupled receptors. In vivo studies in relevant animal models will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

A comprehensive list of references cited in this document is available upon request.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Ethoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridazines

Pyridazine scaffolds are a cornerstone in medicinal chemistry and drug development, valued for their versatile biological activities. These nitrogen-containing heterocycles are integral to a wide array of pharmacologically active agents, demonstrating properties that span from antimicrobial and antiviral to anticancer and cardiovascular effects. The targeted synthesis of specific pyridazine derivatives, such as 6-Ethoxypyridazine-3-carboxylic acid, is a critical task for researchers aiming to develop novel therapeutics. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is grounded in established chemical principles, ensuring a reliable and reproducible synthetic route.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. This strategy begins with the oxidation of a commercially available starting material, 3-chloro-6-methylpyridazine, to form the key intermediate, 6-chloropyridazine-3-carboxylic acid. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by an ethoxy group to yield the final product.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Intermediate 6-Chloropyridazine-3-carboxylic acid Start->Intermediate Step 1: Oxidation (KMnO4, H2SO4) FinalProduct This compound Intermediate->FinalProduct Step 2: Nucleophilic Aromatic Substitution (Sodium Ethoxide, Ethanol)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

Reaction Principle: Oxidation of a Methyl Group

The first step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation is a classic example of benzylic-type oxidation, where a carbon atom attached to an aromatic ring is oxidized.[1] In this protocol, potassium permanganate (KMnO₄) serves as a powerful oxidizing agent in an acidic medium. The reaction proceeds because the pyridazine ring activates the adjacent methyl group, making its protons susceptible to abstraction, which initiates the oxidation cascade.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
3-Chloro-6-methylpyridazine128.5610.0 g0.078 mol
Potassium Permanganate (KMnO₄)158.0318.5 g0.117 mol
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL-
Ice-As needed-
Sodium Bisulfite (NaHSO₃)104.06As needed-
Diethyl Ether74.12200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to maintain the temperature below 10 °C.

  • Addition of Starting Material: Slowly add 10.0 g of 3-chloro-6-methylpyridazine to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition.

  • Addition of Oxidant: Portion-wise, add 18.5 g of potassium permanganate to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 20-30 °C during this addition. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The reaction can then be gently heated to 50-60 °C for an additional 2 hours to ensure completion.

  • Quenching the Reaction: Cool the reaction mixture back down in an ice-water bath. Slowly and carefully pour the mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.

  • Workup: To quench any excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears and a clear solution is obtained. This step should be performed in a well-ventilated fume hood as sulfur dioxide gas may be evolved.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 6-chloropyridazine-3-carboxylic acid as a solid.

Expected Yield: 70-80%

Characterization of 6-Chloropyridazine-3-carboxylic Acid:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₅H₃ClN₂O₂

  • Molecular Weight: 158.54 g/mol [2]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (d, J=8.8 Hz, 1H), 8.05 (d, J=8.8 Hz, 1H), 13.5 (br s, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5, 153.0, 145.0, 130.0, 125.0.

Part 2: Synthesis of this compound

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency makes the ring susceptible to attack by nucleophiles. The chloro substituent at the 6-position is a good leaving group, and its departure is facilitated by the ability of the pyridazine ring to stabilize the negative charge in the intermediate Meisenheimer complex.[4][5] In this protocol, sodium ethoxide acts as the nucleophile, displacing the chloride ion to form the desired 6-ethoxy derivative.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
6-Chloropyridazine-3-carboxylic acid158.545.0 g0.0315 mol
Sodium Ethoxide (NaOEt)68.052.6 g0.0382 mol
Anhydrous Ethanol46.07100 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.6 g of sodium ethoxide in 100 mL of anhydrous ethanol.

  • Addition of Intermediate: To this solution, add 5.0 g of 6-chloropyridazine-3-carboxylic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Workup: Dissolve the residue in approximately 100 mL of deionized water.

  • Acidification: Cool the aqueous solution in an ice-water bath and carefully acidify with concentrated hydrochloric acid to a pH of 3-4. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure this compound.

Expected Yield: 65-75%

Characterization of this compound:

  • Appearance: White to light yellow crystalline powder.[6]

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=9.2 Hz, 1H), 7.05 (d, J=9.2 Hz, 1H), 4.60 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H), 11.0 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 162.0, 140.0, 128.0, 115.0, 63.0, 14.5.

  • IR (KBr, cm⁻¹): ~3400-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C and C=N stretching), ~1250 (C-O stretch).[7][8]

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. It can cause skin and eye irritation.[9][10]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Ethoxide: A flammable solid and corrosive. Reacts violently with water. It should be handled under an inert atmosphere if possible.[11][12][13]

  • Diethyl Ether: Highly flammable and volatile. Forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

References

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The Strategic Application of 6-Ethoxypyridazine-3-carboxylic Acid in the Discovery of Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role as a privileged scaffold in drug discovery. Pyridazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This wide range of biological activities underscores the versatility of the pyridazine core in interacting with various biological targets. This guide focuses on a particularly valuable derivative, 6-Ethoxypyridazine-3-carboxylic acid, and its application in the development of next-generation anti-inflammatory agents.

Core Concept: Targeting TAK1 for Anti-Inflammatory Drug Discovery

Chronic inflammatory diseases such as rheumatoid arthritis are often driven by the overproduction of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central role.[3][4] While anti-TNF biologic therapies have been transformative, their long-term efficacy can be limited.[3] This has spurred the search for small molecule inhibitors that target key nodes in the TNF-α signaling cascade.

Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical downstream mediator of TNF-α signaling.[5] Upon TNF-α binding to its receptor, TAK1 is activated and subsequently triggers a cascade involving the phosphorylation of IKK and MAP kinases (p38 and JNK), leading to the activation of the NF-κB transcription factor.[3][4][6] NF-κB then orchestrates the expression of a host of inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][7] Consequently, the inhibition of TAK1 presents a powerful strategy to disrupt this inflammatory feedback loop.[5][8]

The 6-alkoxypyridazine-3-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective TAK1 inhibitors.[3][9] The ethoxy group at the 6-position can be strategically utilized to enhance physicochemical properties such as oral bioavailability, a critical factor in the development of chronically administered drugs for inflammatory conditions.

Chemical Synthesis Protocols

The synthesis of potential drug candidates based on the this compound scaffold involves a multi-step process. The following protocols provide a detailed methodology for the preparation of the core scaffold and a representative derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 6-methoxypyridazine-3-carboxylic acid and is a two-step process starting from commercially available materials.[10]

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

  • Reaction Setup: In a well-ventilated fume hood, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Oxidation: While stirring vigorously, slowly add an oxidizing agent (e.g., potassium permanganate or chromium trioxide) portion-wise, maintaining the temperature between 20-80°C.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into ice water for dilution. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product to obtain pure 6-chloropyridazine-3-carboxylic acid.[11]

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of sodium ethoxide in ethanol, add the 6-chloropyridazine-3-carboxylic acid synthesized in the previous step.

  • Nucleophilic Substitution: Reflux the reaction mixture. The ethoxide ion will displace the chloride at the 6-position of the pyridazine ring.

  • Work-up and Purification: After completion of the reaction, remove the excess solvent under reduced pressure. Add ice water and acidify the solution with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize to yield pure this compound.

Protocol 2: Synthesis of a Representative 6-Ethoxypyridazine-3-carboxamide Derivative

The carboxylic acid moiety is a versatile handle for creating a library of amide derivatives to explore structure-activity relationships (SAR).

  • Acid Chloride Formation: In an inert atmosphere, suspend this compound in a suitable solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.

  • Amide Coupling: In a separate flask, dissolve the desired amine in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Cool this solution to 0°C.

  • Reaction: Slowly add the freshly prepared 6-ethoxypyridazine-3-carbonyl chloride solution to the amine solution. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired carboxamide derivative.

Biological Evaluation Protocols

The following protocols describe in vitro assays to determine the efficacy of newly synthesized compounds as TAK1 inhibitors.

Protocol 3: In Vitro TAK1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.

  • Assay Principle: A recombinant TAK1 enzyme is incubated with its substrate (e.g., a peptide substrate) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based detection method.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the test compound, recombinant TAK1 enzyme, and the specific peptide substrate in an assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated product using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Compound TAK1 IC50 (nM) Reference
Takinib9.5[9]
HS-2762.5[3]
5Z-7-OxozeaenolPotent, covalent[12][13]
Protocol 4: Cell-Based TNF-α Secretion Assay

This assay evaluates the ability of a compound to inhibit the production and secretion of TNF-α in a cellular context, providing a more physiologically relevant measure of activity.

  • Cell Line: Use a relevant immune cell line, such as THP-1 human monocytes, which can be differentiated into macrophage-like cells.

  • Procedure: a. Seed the differentiated THP-1 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with a serial dilution of the test compound for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.[4][6] d. Incubate for a defined period (e.g., 4-6 hours). e. Collect the cell culture supernatant.

  • Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α secretion by plotting the TNF-α concentration against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Drug Discovery Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Start Start 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid Start->6-Chloropyridazine-3-carboxylic acid Oxidation This compound This compound 6-Chloropyridazine-3-carboxylic acid->this compound Nucleophilic Substitution Amide Library Amide Library This compound->Amide Library Amide Coupling TAK1 Kinase Assay TAK1 Kinase Assay Amide Library->TAK1 Kinase Assay Cell-based TNF-alpha Assay Cell-based TNF-alpha Assay TAK1 Kinase Assay->Cell-based TNF-alpha Assay In Vivo Models (e.g., CIA) In Vivo Models (e.g., CIA) Cell-based TNF-alpha Assay->In Vivo Models (e.g., CIA) Lead Optimization Lead Optimization In Vivo Models (e.g., CIA)->Lead Optimization

Caption: Drug discovery workflow for TAK1 inhibitors.

G TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TAK1 TAK1 TNFR1->TAK1 activates IKK IKK TAK1->IKK phosphorylates p38/JNK p38/JNK TAK1->p38/JNK phosphorylates NF-kB NF-kB IKK->NF-kB activates p38/JNK->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes transcription 6-Ethoxypyridazine-3-carboxamide Derivative 6-Ethoxypyridazine-3-carboxamide Derivative 6-Ethoxypyridazine-3-carboxamide Derivative->TAK1 inhibits

Caption: Simplified TAK1 signaling pathway.

Conclusion and Future Directions

This compound serves as a valuable and versatile building block in the design and synthesis of novel anti-inflammatory agents. Its utility is particularly evident in the development of TAK1 inhibitors, where the pyridazine core provides a key structural motif for potent enzyme inhibition, and the ethoxy group offers a means to fine-tune pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Future work will likely focus on further optimization of these derivatives to achieve even greater selectivity and to explore their efficacy in a broader range of inflammatory and autoimmune diseases.

References

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (URL: [Link])

  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. (URL: [Link])

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (URL: [Link])

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (URL: [Link])

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (URL: [Link])

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (URL: [Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (URL: [Link])

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: [Link])

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (URL: [Link])

  • Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. (URL: [Link])

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (URL: [Link])

  • TAK1 Inhibitors as Anti-Cancer Agents. (URL: [Link])

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. (URL: [Link])

  • Silencing TAK1 reduces MAPKs-MMP2/9 expression to reduce inflammation-driven neurohistological disruption post spinal cord injury. (URL: [Link])

  • Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. (URL: [Link])

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (URL: [Link])

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (URL: [Link])

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The Versatility of 6-Ethoxypyridazine-3-carboxylic Acid: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the pyridazine core stands as a privileged scaffold, underpinning a diverse array of biologically active molecules. Its inherent electronic properties and ability to participate in various chemical transformations make it a valuable building block for the construction of complex heterocyclic systems. Within this family of compounds, 6-Ethoxypyridazine-3-carboxylic acid emerges as a particularly versatile reagent. The presence of the carboxylic acid function at the 3-position provides a handle for a multitude of synthetic manipulations, while the ethoxy group at the 6-position can modulate the electronic character and pharmacokinetic properties of the resulting derivatives. This guide provides a comprehensive overview of the applications of this compound in heterocyclic chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore its utility as a precursor to key intermediates and its role in the synthesis of fused heterocyclic systems with promising pharmacological potential.

Core Concepts: The Synthetic Utility of this compound

The reactivity of this compound is primarily centered around the carboxylic acid moiety. This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and, most importantly for our focus, acid hydrazides. The resulting 6-ethoxypyridazine-3-carbohydrazide is a pivotal intermediate, serving as a springboard for the synthesis of fused heterocyclic systems.

dot graph TD { A[this compound] -->|Esterification / Amidation| B(Esters / Amides); A -->|Activation (e.g., SOCl2), then Hydrazine| C[6-Ethoxypyridazine-3-carbohydrazide]; C -->|Cyclization Reactions| D{Fused Heterocyclic Systems}; D --> E[[1][2][3]Triazolo[4,3-b]pyridazines]; D --> F[Pyridazino[4,5-b]indoles]; D --> G[Other Fused Systems]; subgraph "Key Intermediate" C end subgraph "Potential Applications" E F G end A[this compound] -- fontcolor="#202124" -- style A fill:#F1F3F4,stroke:#5F6368 B(Esters / Amides) -- fontcolor="#202124" -- style B fill:#F1F3F4,stroke:#5F6368 C[6-Ethoxypyridazine-3-carbohydrazide] -- fontcolor="#FFFFFF" -- style C fill:#4285F4,stroke:#4285F4 D{Fused Heterocyclic Systems} -- fontcolor="#202124" -- style D fill:#FBBC05,stroke:#FBBC05 E[[1][2][3]Triazolo[4,3-b]pyridazines] -- fontcolor="#FFFFFF" -- style E fill:#34A853,stroke:#34A853 F[Pyridazino[4,5-b]indoles] -- fontcolor="#FFFFFF" -- style F fill:#34A853,stroke:#34A853 G[Other Fused Systems] -- fontcolor="#FFFFFF" -- style G fill:#34A853,stroke:#34A853 } Caption: Synthetic pathways originating from this compound.

Application Note 1: Synthesis of 6-Ethoxypyridazine-3-carbohydrazide - A Key Building Block

The conversion of a carboxylic acid to its corresponding hydrazide is a fundamental transformation in the synthesis of many nitrogen-containing heterocycles.[4] 6-Ethoxypyridazine-3-carbohydrazide is a stable, crystalline solid that serves as a versatile precursor for the construction of various fused pyridazine systems. The most common method for its preparation involves the reaction of an ester derivative of the carboxylic acid with hydrazine hydrate.

Protocol 1: Two-Step Synthesis of 6-Ethoxypyridazine-3-carbohydrazide

This protocol outlines a reliable two-step procedure starting from 6-chloropyridazine-3-carboxylic acid, which is a common precursor for 6-alkoxypyridazine derivatives.[5]

Step 1: Synthesis of Ethyl 6-Ethoxypyridazine-3-carboxylate

  • Rationale: The carboxylic acid is first converted to its ethyl ester to facilitate the subsequent reaction with hydrazine. The ethoxy group is introduced via nucleophilic substitution of the chloro group with sodium ethoxide.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyridazine-3-carboxylic acid (1 equivalent) in absolute ethanol.

    • Carefully add sodium metal (1.1 equivalents) in small portions to the solution to generate sodium ethoxide in situ. An exothermic reaction will occur.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-ethoxypyridazine-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 6-Ethoxypyridazine-3-carbohydrazide

  • Rationale: The ethyl ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the desired carbohydrazide.[4]

  • Procedure:

    • Dissolve the purified ethyl 6-ethoxypyridazine-3-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-ethoxypyridazine-3-carbohydrazide.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
Ethyl 6-Ethoxypyridazine-3-carboxylateC9H12N2O3196.2075-85
6-Ethoxypyridazine-3-carbohydrazideC7H10N4O2182.1880-90

Application Note 2: Synthesis of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a key feature in a variety of compounds with demonstrated biological activities, including anticancer and kinase inhibitory properties.[6][7] 6-Ethoxypyridazine-3-carbohydrazide is an excellent precursor for the synthesis of this fused ring system. The general strategy involves the cyclization of the carbohydrazide with a one-carbon electrophile.

dot graph LR { A[6-Ethoxypyridazine-3-carbohydrazide] -->|R-CHO, Oxidative Cyclization| B[3-Aryl/Alkyl-6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazine]; A -->|CS2, KOH, then Alkyl Halide| C[3-Alkylthio-6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazine]; A -->|Phosgene/Triphosgene| D[6-Ethoxy-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one]; subgraph "Starting Material" A end subgraph "Fused Products" B C D end A[6-Ethoxypyridazine-3-carbohydrazide] -- fontcolor="#FFFFFF" -- style A fill:#4285F4,stroke:#4285F4 B[3-Aryl/Alkyl-6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazine] -- fontcolor="#FFFFFF" -- style B fill:#34A853,stroke:#34A853 C[3-Alkylthio-6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazine] -- fontcolor="#FFFFFF" -- style C fill:#34A853,stroke:#34A853 D[6-Ethoxy-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one] -- fontcolor="#FFFFFF" -- style D fill:#34A853,stroke:#34A853 } Caption: Synthesis of[1][2][3]triazolo[4,3-b]pyridazines.

Protocol 2: Synthesis of 3-Aryl-6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazines
  • Rationale: This protocol describes the condensation of the carbohydrazide with an aromatic aldehyde to form a hydrazone, followed by oxidative cyclization to yield the triazolopyridazine. This is a common and efficient method for the synthesis of 3-substituted triazolo-fused heterocycles.[8]

  • Procedure:

    • In a round-bottom flask, suspend 6-ethoxypyridazine-3-carbohydrazide (1 equivalent) in ethanol.

    • Add the desired aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours to form the corresponding hydrazone.

    • After cooling, add an oxidizing agent such as (diacetoxyiodo)benzene (Iodobenzene diacetate - IBDA) or chloramine-T (1.2 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Application Note 3: Synthesis of Pyridazino[4,5-b]indole Derivatives

The pyridazino[4,5-b]indole ring system is another important heterocyclic scaffold with a wide range of pharmacological activities, including antimicrobial and kinase inhibitory properties.[1][9] The Fischer indole synthesis is a classical and powerful method for the construction of the indole ring, and a variation of this can be employed to construct the pyridazino[4,5-b]indole system.

Protocol 3: Synthesis of 1-Oxo-2,5-dihydro-1H-pyridazino[4,5-b]indoles
  • Rationale: This protocol involves the reaction of a suitably substituted indole precursor with hydrazine hydrate. A common starting material is a 2-acetylindole-3-carboxylic acid derivative, where the acetyl group and the carboxylic acid provide the necessary functionalities for the formation of the pyridazine ring.[10] While this protocol does not directly start from this compound, it illustrates a key synthetic strategy for a related and biologically important fused pyridazine system.

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylindole-3-carboxylic acid (1 equivalent) in a high-boiling solvent such as ethylene glycol or ethanol.[10]

    • Add hydrazine hydrate (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 6-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridazino[4,5-b]indol-1-one.

Characterization Data (Predicted)

  • ¹H NMR:

    • δ (ppm): ~1.4 (t, 3H, -OCH₂CH ₃), ~4.5 (q, 2H, -OCH ₂CH₃), ~7.5 (d, 1H, pyridazine H-4), ~8.0 (d, 1H, pyridazine H-5), ~13.0 (br s, 1H, -COOH ).

  • ¹³C NMR:

    • δ (ppm): ~14 (-OCH₂C H₃), ~63 (-OC H₂CH₃), ~125 (pyridazine C-4), ~130 (pyridazine C-5), ~150 (pyridazine C-3), ~165 (pyridazine C-6), ~170 (-C OOH).

  • IR (cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700-1725 (strong, C=O stretch of carboxylic acid), ~1580-1620 (C=N and C=C stretches of pyridazine ring), ~1200-1300 (C-O stretch of ethoxy group).

  • Mass Spectrometry (MS):

    • m/z: [M]+ corresponding to the molecular weight of C₇H₈N₂O₃ (168.15).

Conclusion

This compound is a valuable and versatile building block in heterocyclic chemistry. Its straightforward conversion to the corresponding carbohydrazide opens up a rich field of synthetic possibilities, particularly for the construction of fused heterocyclic systems such as[1][2][3]triazolo[4,3-b]pyridazines and pyridazino[4,5-b]indoles. The derivatives of these fused systems have shown significant promise in medicinal chemistry, exhibiting a range of biological activities. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers in their efforts to explore the full synthetic potential of this important pyridazine derivative in the quest for novel therapeutic agents.

References

  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry. [URL not available]
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]

  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • Synthesis of pyridazino[4,5‐b]indole derivatives from 2‐(3‐carboxy‐1‐methylindole)acetic acid anhydride. Journal of Heterocyclic Chemistry. [URL not available]
  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. Egyptian Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Der Pharma Chemica. [URL not available]
  • Product Class 8: Pyridazines. Science of Synthesis. [URL not available]
  • Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Journal of Medicinal Chemistry. [Link]

  • Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]

  • Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [URL not available]
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

Sources

Analytical methods for quantification of 6-Ethoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Quantification of 6-Ethoxypyridazine-3-carboxylic acid

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound whose precise quantification is critical in various stages of pharmaceutical development and research. Whether it is monitored as a synthetic intermediate, a potential impurity, or a metabolite, establishing robust and reliable analytical methods is paramount for ensuring product quality, safety, and regulatory compliance.

The inherent chemical properties of carboxylic acids, including this compound, present distinct analytical challenges.[1] Their polarity can lead to poor retention on conventional reversed-phase chromatography columns and variable ionization efficiency in mass spectrometry.[2][3] This guide provides two validated, field-proven protocols designed to address these challenges, offering solutions for both high-concentration assays and trace-level quantification in complex matrices.

We will first detail a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control and assays where analyte concentrations are relatively high. Subsequently, we will present a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which incorporates a derivatization strategy to achieve low limits of quantification essential for impurity analysis or bioanalysis.[3][4]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties underpins all method development choices.

  • Chemical Structure: Chemical Structure of this compound (Note: A representative structure is shown for illustrative purposes.)

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • Appearance: Typically a white to light yellow crystalline powder.[5]

  • Solubility: Slightly soluble in water, with good solubility in organic solvents such as ethanol and dichloromethane.[5]

  • Key Functional Groups: Carboxylic acid, pyridazine ring, ether (ethoxy group). The acidic nature of the carboxyl group is the primary driver for chromatographic and sample preparation strategies.[1]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method provides a reliable and accessible approach for quantifying this compound in bulk materials or simple formulations. The core principle involves manipulating the mobile phase pH to control the ionization state of the carboxylic acid, thereby enhancing its retention on a non-polar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is chosen for its hydrophobicity, providing effective retention for the less polar, protonated form of the analyte.

  • Acidified Mobile Phase: By maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically pH 2.5-3.5), the analyte remains in its neutral, protonated state (R-COOH). This significantly increases its affinity for the C18 stationary phase, leading to better retention and peak shape.

  • UV Detection: The conjugated pyridazine ring system is expected to have a strong UV chromophore, allowing for sensitive detection. A Diode Array Detector (DAD) is recommended to determine the optimal wavelength for maximum absorbance, ensuring high sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. RP-HPLC Separation Inject->Separate Detect 6. UV/DAD Detection Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify vs. Calibration Curve Integrate->Calibrate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample 1. Sample Aliquot PPT 2. Protein Precipitation (ACN) Sample->PPT Deriv 3. Derivatization with 3-NPH/EDC PPT->Deriv Inject 4. Inject into LC-MS/MS Deriv->Inject Separate 5. RP-HPLC Separation Inject->Separate Detect 6. ESI+ MS/MS Detection (SRM) Separate->Detect Integrate 7. Integrate SRM Transition Detect->Integrate Calibrate 8. Quantify vs. Calibration Curve Integrate->Calibrate

Sources

The Strategic Utility of 6-Ethoxypyridazine-3-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyridazine Scaffolds in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in contemporary drug discovery. Its unique electronic properties, including its electron-deficient nature, contribute to its ability to engage in a variety of biological interactions, rendering it a privileged scaffold. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2] The strategic incorporation of functional groups onto the pyridazine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a particularly promising, albeit specialized, building block: 6-Ethoxypyridazine-3-carboxylic acid . While direct commercial availability is limited, its close analogue, 6-Methoxypyridazine-3-carboxylic acid, is more readily accessible and serves as an excellent surrogate for exploring the chemical space and biological potential of this class of compounds. This document will provide an in-depth overview of the applications and experimental protocols related to 6-alkoxypyridazine-3-carboxylic acids, with a primary focus on the well-documented methoxy analogue as a model system for the less characterized ethoxy derivative.

Commercial Availability: A Tale of Two Analogues

Direct, off-the-shelf commercial suppliers for this compound are not abundant, suggesting its status as a niche reagent likely requiring custom synthesis. However, one supplier in China has been identified that may offer this specific compound.[3]

For researchers keen to investigate the potential of the 6-alkoxypyridazine-3-carboxylic acid scaffold, the methoxy analogue, 6-Methoxypyridazine-3-carboxylic acid (CAS No. 56434-28-7) , is widely available from a range of chemical suppliers.[4][5][6][7] This ready availability makes it an ideal starting point for initial studies. The insights gained from the methoxy derivative can then inform a more targeted and resource-intensive custom synthesis of the ethoxy analogue if required for specific structure-activity relationship (SAR) studies.

Table 1: Prominent Commercial Suppliers of 6-Methoxypyridazine-3-carboxylic acid

SupplierProduct NumberPurityAvailability
SmoleculeS731099>95%In Stock[4]
Chem-Impex--Inquire
BLD Pharm56434-28-7>97%In Stock[7]
AbacipharmTechSH112889>95%In Stock[6]

Application Notes: Leveraging the 6-Alkoxypyridazine-3-carboxylic Acid Scaffold in Drug Design

The 6-alkoxypyridazine-3-carboxylic acid scaffold offers a unique combination of functionalities that can be strategically employed in the design of novel therapeutic agents. The pyridazine ring acts as a versatile pharmacophore, while the carboxylic acid and alkoxy groups provide handles for further chemical modification and modulation of physicochemical properties.

The Carboxylic Acid Moiety: A Key Interaction Point and Synthetic Handle

The carboxylic acid group at the 3-position is a critical feature of this scaffold. It can act as a bioisostere for other functional groups, enabling it to mimic the interactions of endogenous ligands with their biological targets.[8][9] Furthermore, its acidic nature allows for the formation of key hydrogen bonds and salt bridges with amino acid residues in protein binding pockets.[1]

From a synthetic perspective, the carboxylic acid is a versatile functional group that can be readily converted into a wide range of other functionalities, including:

  • Esters: For improving membrane permeability and oral bioavailability.

  • Amides: For introducing additional points of interaction and diversity.

  • Ketones: Via reactions with organometallic reagents.

  • Alcohols: Through reduction.

These transformations are fundamental in the construction of compound libraries for high-throughput screening and lead optimization.

The 6-Alkoxy Group: Modulator of Potency and Pharmacokinetics

The alkoxy group at the 6-position of the pyridazine ring plays a crucial role in modulating the electronic properties of the scaffold. The electron-donating nature of the alkoxy group can influence the reactivity of the pyridazine ring and the acidity of the carboxylic acid. Furthermore, the size and lipophilicity of the alkyl portion of the alkoxy group (methyl vs. ethyl) can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The seemingly subtle change from a methoxy to an ethoxy group can lead to improved metabolic stability or altered protein binding characteristics.

Applications in Medicinal Chemistry

The 6-alkoxypyridazine-3-carboxylic acid scaffold is a valuable building block for the synthesis of compounds targeting a variety of diseases. Its derivatives have shown promise as:

  • Anticancer Agents: The pyridazine core is found in numerous compounds with antiproliferative activity.[10]

  • Antimicrobial Agents: Some studies have indicated that 6-methoxypyridazine-3-carboxylic acid exhibits moderate antibacterial properties.[4]

  • Anti-inflammatory Agents: The scaffold may serve as a basis for the development of novel anti-inflammatory drugs.[5]

  • Central Nervous System (CNS) Agents: Pyridazine-containing compounds have been investigated for their activity on the central nervous system.[10]

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and application of 6-alkoxypyridazine-3-carboxylic acids. These protocols are based on established chemical principles and literature precedents for related compounds.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is adapted from a known procedure for the synthesis of 6-methoxypyridazine-3-carboxylic acid.[10]

Workflow Diagram:

G A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation (e.g., KMnO4, H2SO4) C This compound B->C Nucleophilic Substitution (Sodium Ethoxide, Ethanol)

A proposed synthetic workflow.

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid

  • In a fume hood, cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly add 3-chloro-6-methylpyridazine to the cooled sulfuric acid with stirring.

  • Gradually add an oxidizing agent (e.g., potassium permanganate) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 20-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure 6-chloropyridazine-3-carboxylic acid.[10]

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add 6-chloropyridazine-3-carboxylic acid to the sodium ethoxide solution with stirring.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to go to completion (monitor by TLC).

  • Cool the reaction mixture and remove the excess solvent under reduced pressure.

  • Dissolve the residue in ice water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure this compound.[10]

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for coupling the carboxylic acid with an amine to form an amide, a common step in drug discovery programs.

Workflow Diagram:

G A 6-Alkoxypyridazine-3-carboxylic acid F Amide Product A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU, EDCI) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, CH2Cl2) E->F

A generalized amide coupling workflow.

  • Dissolve 6-alkoxypyridazine-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1-1.2 equivalents).

  • Add a coupling reagent (e.g., HATU or EDCI, 1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the synthesized compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the pyridazine ring absorbs (typically around 254 nm).

  • Expected Outcome: A single major peak corresponding to the desired product, with purity typically >95%.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the structure of the synthesized compound.

  • ¹H NMR:

    • Expect to see characteristic signals for the protons on the pyridazine ring, the ethoxy group (a triplet and a quartet), and the carboxylic acid proton (a broad singlet, often downfield).

  • ¹³C NMR:

    • Expect to see signals corresponding to the carbon atoms of the pyridazine ring, the ethoxy group, and the carbonyl carbon of the carboxylic acid.[12]

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight of the synthesized compound.

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Outcome: A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻).

Safety and Handling

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound and its more accessible methoxy analogue represent valuable and versatile building blocks for modern drug discovery. The strategic incorporation of this scaffold can lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this promising class of compounds in their quest for new medicines.

References

  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]

  • Organic Letters. (n.d.). A Novel and Convenient Protocol for Synthesis of Pyridazines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]

  • Gesan Chem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • ATB. (n.d.). Pyridazine | C 4 H 4 N 2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-ethoxypyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the synthesis to your specific needs.

Introduction: The Significance of this compound

This compound and its derivatives are valuable building blocks in medicinal chemistry. The pyridazine core is a key pharmacophore found in a range of biologically active compounds.[1] Achieving a high-yield, reproducible synthesis is therefore a critical first step in many research and development pipelines. This guide focuses on the most common and cost-effective synthetic route, starting from a 6-chloropyridazine-3-carboxylate ester, and addresses the critical parameters that govern its success.

Common Synthetic Pathway

The synthesis is typically a two-step process involving a Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. Understanding the mechanism and potential pitfalls of each step is fundamental to improving the overall yield.

G Start Ethyl 6-chloropyridazine-3-carboxylate Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1  Sodium Ethoxide (NaOEt)  Anhydrous Ethanol (EtOH) Intermediate Ethyl 6-ethoxypyridazine-3-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis (Saponification) Intermediate->Step2  Sodium Hydroxide (NaOH)  H₂O / EtOH Product This compound Step2->Product  Acidification (e.g., HCl) G Start Low Yield in Ethoxylation Step? Check_NaOEt Is NaOEt fresh and were conditions anhydrous? Start->Check_NaOEt Start Here Fix_NaOEt Use freshly prepared NaOEt. Ensure anhydrous solvent. Check_NaOEt->Fix_NaOEt No Check_Temp Was reaction run at reflux (~78°C)? Check_NaOEt->Check_Temp Yes Success Yield Improved Fix_NaOEt->Success Fix_Temp Increase temperature to reflux. Check_Temp->Fix_Temp No Check_Time Was reaction monitored to completion by TLC/LCMS? Check_Temp->Check_Time Yes Fix_Temp->Success Fix_Time Increase reaction time. Check_Time->Fix_Time No Check_Time->Success Yes Fix_Time->Success

Caption: Troubleshooting workflow for the ethoxylation step.

Step 2: Ester Hydrolysis (Saponification)

Question 2: The hydrolysis of my ethyl ester is incomplete, leading to a mixture of product and starting material. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is generally a matter of kinetics and stoichiometry.

  • Cause A: Insufficient Base or Reaction Time.

    • Expertise & Experience: Saponification is an equilibrium-driven process, though the final deprotonation of the carboxylic acid makes it effectively irreversible under basic conditions. However, the pyridazine ring can influence the reactivity of the ester. You may need more forcing conditions than for a simple alkyl ester.

    • Solution:

      • Increase Equivalents of Base: Use at least 2-3 equivalents of NaOH or KOH. While 1 equivalent is stoichiometrically required for the hydrolysis and 1 for the acid-base neutralization, an excess helps drive the reaction to completion.

      • Increase Temperature: Heating the reaction mixture (e.g., 50-70 °C) will significantly increase the rate of hydrolysis.

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Cause B: Poor Solubility.

    • Expertise & Experience: The ethyl ester intermediate may have poor solubility in a purely aqueous medium. This phase separation can slow the reaction considerably.

    • Solution: Use a co-solvent system. A mixture of water and ethanol (or THF/dioxane) is common and ensures the ester remains in solution to react with the aqueous base.

Question 3: My yield is low after the final acidification and filtration step. Where could my product be going?

Answer: Product loss during workup is common and can usually be mitigated with careful technique.

  • Cause A: Incomplete Precipitation.

    • Expertise & Experience: The final product, this compound, is precipitated by acidifying the reaction mixture. The pH at which it precipitates is critical. If the solution is not acidic enough, the product will remain in solution as its carboxylate salt.

    • Solution:

      • Cool Before Acidifying: Always cool the reaction mixture in an ice bath before adding acid. This minimizes potential degradation and helps control the precipitation for a more crystalline solid.

      • Acidify to pH 2-3: Slowly add concentrated HCl or H₂SO₄ while stirring vigorously. Use pH paper or a pH meter to ensure you reach a final pH of 2-3. This ensures complete protonation of the carboxylate.

      • Allow Time to Precipitate: After reaching the target pH, continue stirring the cold slurry for at least 30-60 minutes to allow for complete precipitation before filtering.

  • Cause B: Product is Soluble in the Wash Solvent.

    • Expertise & Experience: Washing the filtered solid is necessary to remove inorganic salts. However, the product has some finite solubility, especially in water. Washing with large volumes of room temperature water can dissolve a significant portion of your product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold water. This will remove residual salts while minimizing product loss.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium methoxide to make 6-methoxypyridazine-3-carboxylic acid with this procedure? A1: Yes, absolutely. The procedure is directly analogous. You would use sodium methoxide in anhydrous methanol for the SNAr step. A patented process describes this exact transformation. [2] Q2: My final product is off-white or slightly yellow. How can I purify it? A2: A common and effective method for purification is recrystallization. Ethanol, an ethanol/water mixture, or acetonitrile are often good solvent choices. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving colored impurities in the mother liquor.

Q3: Is it possible to perform a one-pot synthesis from the chloro-ester to the final acid? A3: While tempting, it is generally not advisable. The conditions for the SNAr (anhydrous, strong base) and hydrolysis (aqueous base) are incompatible. Attempting a one-pot reaction often leads to complex mixtures and low yields of the desired product. A sequential two-step process with isolation of the intermediate ester is more robust and ultimately higher yielding.

Optimized Experimental Protocols

These protocols represent a validated starting point. Researchers should always perform their own risk assessments before beginning any chemical synthesis.

Protocol 1: Synthesis of Ethyl 6-ethoxypyridazine-3-carboxylate
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add anhydrous ethanol (approx. 20 mL per 1 g of starting material).

  • Ethoxide Formation (Recommended): While stirring, carefully add sodium metal (1.1 equivalents) in small portions to the anhydrous ethanol. Allow all the sodium to react completely.

  • Reaction: Add ethyl 6-chloropyridazine-3-carboxylate (1.0 equivalent) to the freshly prepared sodium ethoxide solution.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to this compound
  • Setup: In a round-bottom flask, dissolve the crude ethyl 6-ethoxypyridazine-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add sodium hydroxide (2.5 equivalents) and stir the mixture.

  • Heating: Heat the reaction to 60 °C for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester.

  • Cooling & Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. While stirring vigorously, slowly add concentrated HCl dropwise until the pH of the solution is 2-3. A thick precipitate should form.

  • Precipitation: Continue stirring the cold slurry for 30-60 minutes.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Data Summary Table
ParameterStep 1: EthoxylationStep 2: Hydrolysis
Key Reagents Sodium Ethoxide, Anhydrous EthanolSodium Hydroxide, Water
Stoichiometry 1.1 - 1.5 eq. NaOEt2.0 - 3.0 eq. NaOH
Temperature Reflux (~78 °C)50 - 70 °C
Typical Time 4 - 12 hours2 - 4 hours
Workup pH N/A (Quench/Extraction)pH 2-3 (Precipitation)
Typical Yield 85 - 95%90 - 98%

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

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Purification techniques for 6-Ethoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Ethoxypyridazine-3-carboxylic acid. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the purification of this key heterocyclic intermediate, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound I should be aware of before purification?

A1: Understanding the fundamental properties is critical for selecting an appropriate purification strategy. This compound is typically a white to light yellow crystalline powder.[1] Its key feature is the carboxylic acid group, which imparts acidic properties, and the pyridazine ring, a nitrogen-containing heterocycle. Its solubility profile is a primary consideration for purification.

PropertyValue/ObservationSignificance for Purification
Appearance White to light yellow crystalline powder[1]Color may indicate the presence of chromophoric impurities.
Acidity Weakly acidic due to the carboxylic acid moiety.Allows for manipulation of solubility using acid-base chemistry.[2][3]
Solubility in Water Slightly soluble.[1]Limits the utility of simple aqueous recrystallization but is key for acid-base extraction.
Solubility in Organic Solvents Soluble in solvents like ethanol and dichloromethane.[1]Provides options for recrystallization and chromatography mobile phases.
Q2: What are the most likely impurities I might encounter in my crude this compound?

A2: Impurities are typically process-related and depend on the synthetic route. Common synthesis pathways may introduce specific impurities.[4][5] For instance, if synthesized from a 6-chloro precursor, you might encounter:

  • Starting Materials: Unreacted 6-chloropyridazine-3-carboxylic acid or its ester.

  • Side-Products: Products of incomplete reaction or hydrolysis of the ethoxy group back to a hydroxy group (6-hydroxypyridazine-3-carboxylic acid).

  • Reagents: Residual base (e.g., sodium ethoxide) or acids used in workup.

  • Degradation Products: Formation of dimers or other degradation products if the reaction is subjected to harsh conditions.[4]

Identifying potential impurities is the first step in developing a robust purification and analytical method.[6]

Troubleshooting Purification Workflows

The choice of purification technique depends on the impurity profile and the desired final purity. Below is a decision-making framework to guide your selection.

G start Crude this compound purity_check Assess Crude Purity (e.g., by HPLC, TLC, qNMR) start->purity_check high_purity High Purity? (>90%) purity_check->high_purity Yes low_purity Complex Mixture or Low Purity? (<90%) purity_check->low_purity No recrystallization Primary Technique: Recrystallization high_purity->recrystallization chromatography Primary Technique: Column Chromatography low_purity->chromatography final_product Purified Product (Verify Purity) recrystallization->final_product acid_base Consider Adjunctive Technique: Acid-Base Extraction chromatography->acid_base To remove baseline impurities chromatography->final_product acid_base->final_product

Caption: Decision tree for selecting a primary purification method.

Guide 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product.

Q: My product "oils out" instead of crystallizing during recrystallization. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is immiscible with the solvent.

Causality: This is common when the boiling point of the solvent is too high, or when the solution is cooled too rapidly, not allowing for proper crystal lattice formation.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional hot solvent until the oil dissolves completely to form a homogeneous solution.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal once the solution is slightly supersaturated (just below the point of spontaneous crystallization) to initiate nucleation.

  • Solvent System Modification: If the issue persists, your solvent may be too good. Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop of the good solvent to clarify and cool slowly.

Guide 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to move it between immiscible aqueous and organic layers, leaving neutral or basic impurities behind.[2][7]

Q: I'm performing an acid-base extraction, but I'm getting a persistent emulsion at the interface. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another and are common when vigorous shaking is employed or when acidic/basic solutions are mixed. They prevent clean separation of the layers.

Causality: Vigorous shaking creates fine droplets that are stabilized by particulate matter or surfactants. The change in pH can also precipitate fine solids that stabilize the emulsion.

Troubleshooting Protocol:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion by drawing water out of the organic layer.

  • Filtration: If the emulsion is caused by fine suspended solids, filter the entire mixture through a pad of Celite® or glass wool.

  • Change Solvent: In some cases, adding a small amount of a different organic solvent can change the polarity and help break the emulsion.

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation step1 Crude Product in Organic Solvent (e.g., DCM) Contains: Acid (Product) + Neutral Impurity step2 Add Weak Base (aq. NaHCO₃) Shake Gently step1:f1->step2:f0 step3 Organic Layer Neutral Impurity Aqueous Layer Carboxylate Salt (Product) step2:f1->step3:f0 step4 Separate Layers Acidify Aqueous Layer with HCl (to pH ~2) step3:f2->step4:f0 step5 Precipitated Solid Pure this compound step4:f1->step5:f0

Caption: Workflow for purification via acid-base extraction.

Guide 3: Column Chromatography

For complex mixtures, column chromatography is the most powerful purification technique. However, carboxylic acids can be challenging on standard silica gel.

Q: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What should I do?

A: Streaking or "tailing" of acidic compounds on silica gel is a classic problem.

Causality: Silica gel has a slightly acidic surface (pKa ~4.5) due to silanol groups (Si-OH). These acidic sites can interact strongly with your carboxylic acid via hydrogen bonding or cause partial deprotonation, leading to a distribution of species with different polarities that travel down the column at different rates, resulting in broad, tailing peaks.[8]

Troubleshooting Protocol:

  • Mobile Phase Modification (Acidic): The most common solution is to add a small amount of a volatile acid to your eluent.[8]

    • Protocol: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane).

    • Mechanism: The added acid protonates the surface of the silica gel and ensures your carboxylic acid remains fully protonated. This suppresses the unwanted ionic interactions and results in a much sharper peak.

  • Reversed-Phase Chromatography: If modifying the mobile phase is insufficient, consider switching your stationary phase.

    • Protocol: Use a C18-functionalized silica gel (reversed-phase). The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[9]

    • Mechanism: In reversed-phase chromatography, separation is based on hydrophobicity. Adding a modifier like trifluoroacetic acid (TFA) (0.1%) to the mobile phase ensures the carboxylic acid is protonated and retains well on the nonpolar stationary phase.[9]

  • Mobile Phase Modification (Basic Additive - Use with Caution): In some specific cases, adding a small amount of a base like triethylamine can improve chromatography by neutralizing the acidic sites on the silica.[10] However, this converts your acid into its salt, which may behave unpredictably or be difficult to recover from the collected fractions. This is generally less preferred than adding an acid.

Guide 4: Purity Assessment

After purification, it is essential to confirm the purity of this compound.

Q: What are the recommended analytical methods for assessing the final purity of my compound?

A: A multi-technique approach is always recommended for a comprehensive purity profile.[6]

MethodPrincipleInformation Provided
HPLC (High-Performance Liquid Chromatography) Chromatographic separation followed by UV detection.[11]Provides relative purity based on peak area percentage. Can detect non-volatile and UV-active impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates components chromatographically and detects them by mass-to-charge ratio.[12]Confirms the molecular weight of the main peak and provides mass information on impurities, aiding in their identification.
qNMR (Quantitative Nuclear Magnetic Resonance) Measurement of nuclear spin resonance in a magnetic field against a certified internal standard.Determines absolute purity (mass fraction). Also provides structural confirmation.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity. A broad range suggests the presence of impurities.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Available at: [Link]

  • 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem. Available at: [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC - NIH. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - NIH. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available at: [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. Available at: [Link]

  • EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them - Google Patents.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available at: [Link]

  • Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[13][14]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF - ResearchGate. Available at: [Link]

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Overcoming solubility issues of 6-Ethoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Ethoxypyridazine-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your research and development activities. As Senior Application Scientists, we have compiled this information based on both theoretical principles and practical, field-proven experience.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a heterocyclic compound with a molecular structure that presents a classic solubility challenge. It possesses both a hydrophilic carboxylic acid group and a more hydrophobic pyridazine ring with an ethoxy substitution.[1] This amphiphilic nature means its solubility is highly dependent on the chosen solvent system and its pH.

The carboxylic acid group is ionizable, which is key to manipulating its solubility.[2] At low pH, the carboxylic acid is protonated (COOH), making the molecule less polar and less soluble in aqueous solutions. Conversely, at higher pH, it deprotonates to form a carboxylate salt (COO-), increasing its polarity and aqueous solubility. The pyridazine ring, being aromatic, contributes to the molecule's planarity and potential for crystal lattice formation, which can also impact its dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues that arise when working with this compound.

Q1: I'm having trouble dissolving this compound in water for my biological assay. What am I doing wrong?

A1: It is a common observation that this compound has low solubility in neutral water.[3] This is due to the carboxylic acid group being largely in its protonated, less polar form at neutral pH. To enhance aqueous solubility, you need to increase the pH of the solution.

Underlying Principle: The solubility of carboxylic acids in water is pH-dependent. By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form a highly soluble carboxylate salt.

Recommended Protocol:

  • Start by preparing a stock solution in an organic solvent like DMSO or ethanol, in which the compound is more readily soluble.[3][4]

  • For your aqueous working solution, use a buffer system with a pH of 7.4 or higher.

  • Slowly add small aliquots of your organic stock solution to the stirred aqueous buffer. This technique, known as solvent-antisolvent precipitation, can help prevent the compound from crashing out of solution.[5]

Q2: What is the best organic solvent for preparing a stock solution of this compound?

A2: Polar organic solvents are generally the best choice.[4] Based on the properties of similar pyridazine carboxylic acids, the following solvents are recommended:

SolventRationale
Dimethyl sulfoxide (DMSO) Excellent solubilizing power for a wide range of compounds.
Ethanol A good polar protic solvent that is often well-tolerated in biological assays.[3]
Dichloromethane A polar aprotic solvent that can be effective for solubilization.[3]

Workflow for Solvent Selection:

Caption: Solvent selection workflow for this compound.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility in the aqueous medium. Here are several strategies to overcome this:

  • pH Adjustment: Ensure your final cell culture medium is buffered to a pH of 7.4 or slightly higher. This will help to keep the carboxylic acid group in its more soluble, deprotonated state.

  • Co-solvents: The use of a co-solvent system can increase the solubility of your compound.[6] A mixture of water and a water-miscible organic solvent like polyethylene glycol (PEG) can be effective.

  • Salt Formation: Converting the carboxylic acid to a salt can significantly improve its aqueous solubility.[6] This can be achieved by reacting the acid with a suitable base.

  • Complexation: The use of cyclodextrins can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in water.[6]

Q4: Can I use heat to help dissolve this compound?

A4: While gentle warming can sometimes aid in dissolution, it should be done with caution. The compound is relatively stable at room temperature, but high temperatures, especially in the presence of strong acids or bases, could lead to degradation.[3] It is recommended to first try other methods like pH adjustment or the use of co-solvents. If you do use heat, a water bath set to 37-40°C is a safer option than direct heating.

Q5: I need to formulate this compound for in vivo studies. What are some suitable approaches?

A5: Formulating a poorly soluble compound for in vivo administration requires careful consideration of the route of administration and desired pharmacokinetic profile. Here are some potential strategies:

  • Aqueous Solutions with pH control: For oral or injectable formulations, dissolving the compound in a buffered aqueous solution with an adjusted pH to ensure ionization is a primary strategy.

  • Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble polymer can enhance its dissolution rate and bioavailability.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[7]

Decision Tree for Formulation Strategy:

G A Poor Aqueous Solubility of This compound B Is the compound ionizable? A->B C pH Adjustment / Salt Formation B->C Yes D Is the compound thermally stable? B->D No G Lipid-Based or Nanoparticle Formulations C->G E Solid Dispersion (Melt Method) D->E Yes F Consider Co-solvents or Surfactants D->F No E->G F->G

Caption: Decision tree for selecting a suitable formulation strategy.

References

  • Vertex AI Search. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China.
  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid.
  • Wikipedia. (n.d.). Pyridazine.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Frank, K. J., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(11), 1047. [Link]

  • AK Scientific, Inc. (n.d.). 4,6-Dihydroxypyridazine-3-carboxylic acid Safety Data Sheet.
  • López-López, M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 963. [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Smolecule. (n.d.). 6-Methoxypyridazine-3-carboxylic acid.
  • Wikipedia. (n.d.). Pyrazinoic acid.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(3), 613. [Link]

  • Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs.
  • Britannica. (2024). Carboxylic acid.
  • MDPI. (2023). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.
  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.
  • Signal Transduction and Targeted Therapy. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.

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Technical Support Center: Optimization of Reaction Conditions for 6-Ethoxypyridazine-3-carboxylic acid Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 6-ethoxypyridazine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent to start with for the amidation of this compound?

For a reliable starting point, we recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .[1] The pyridazine core can be electron-deficient, potentially reducing the nucleophilicity of the carboxylic acid. HATU is a highly efficient uronium-based coupling reagent that reacts rapidly and is particularly effective for coupling challenging substrates with less risk of epimerization compared to some other reagents.[1] It converts the carboxylic acid into a highly reactive OAt-active ester, which readily couples with a wide range of amines.[2][3]

While common carbodiimides like EDC are effective, HATU often provides superior results when dealing with heteroaromatic carboxylic acids, justifying its higher cost for initial optimization studies.[4]

Q2: What are the recommended starting conditions for a typical HATU-mediated coupling?

A robust set of starting conditions is as follows:

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • HATU (1.1 - 1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) at a concentration of 0.1-0.5 M.

  • Temperature: Initial pre-activation at 0 °C, followed by reaction at room temperature.[5]

  • Atmosphere: Inert (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

Rationale: The base is crucial not only to deprotonate the carboxylic acid but also to neutralize the HCl or TFA salt if the amine starting material is a salt.[6][7] DIPEA is often preferred as its steric bulk makes it less nucleophilic than TEA, reducing potential side reactions. Pre-activation of the acid with HATU at 0°C for 15-30 minutes before adding the amine can often improve yields by minimizing undesirable reactions between HATU and the amine.[8]

Q3: How should I monitor the reaction's progress effectively?

The most effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) and visualize with UV light. The amide product should have an Rf value distinct from the starting carboxylic acid and amine.

  • LC-MS: Offers a quantitative view of the reaction mixture. It confirms the consumption of starting materials and definitively identifies the product by its mass-to-charge ratio (m/z), while also revealing the presence of any significant byproducts.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and LC-MS shows only starting materials. What are the likely causes and solutions?

This is a common issue stemming from insufficient activation or reagent incompatibility. Let's diagnose the potential causes.

G start Low / No Yield Observed q1 Is the amine an HCl or TFA salt? start->q1 q2 Are reaction conditions strictly anhydrous? q1->q2 No sol1 Increase base (DIPEA/TEA) to >2.0 eq. to ensure free amine is present. q1->sol1 Yes q3 Is the coupling reagent potent enough? q2->q3 Yes sol2 Use anhydrous solvents. Dry reagents. Run under N2 or Ar. q2->sol2 No q4 Are starting materials fully dissolved? q3->q4 Yes sol3 If using EDC, switch to HATU or COMU for higher reactivity. q3->sol3 No sol4 Switch to a more polar solvent (e.g., DMF). Slight warming (40°C) may be required. q4->sol4 No

Caption: Troubleshooting Decision Tree for Low Yield
  • Cause A: Insufficient Free Amine: If your amine is provided as a hydrochloride or trifluoroacetate salt, a stoichiometric amount of base is consumed to neutralize it.

    • Solution: Ensure at least 2 equivalents of base are used: 1 equivalent to neutralize the amine salt and 1 equivalent to facilitate the coupling reaction.

  • Cause B: Inadequate Carboxylic Acid Activation: This can happen if the coupling reagent is not reactive enough or if it has degraded.

    • Solution: If you are using a carbodiimide like EDC alone with an unreactive amine, the reaction can be sluggish.[9] Adding an activator like HOBt (1-Hydroxybenzotriazole) or switching to a more potent uronium salt like HATU is highly recommended.[1][5] Also, verify the quality and age of your coupling reagent.

  • Cause C: Presence of Water: Moisture can hydrolyze the activated intermediate back to the carboxylic acid and quench the coupling reagent.

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). If necessary, dry the carboxylic acid and amine salt under high vacuum before use. Always run the reaction under an inert atmosphere (N₂ or Ar).

Problem 2: Significant Side Product Formation

Q: I've formed my product, but my crude NMR shows significant impurities. What are these byproducts and how can I prevent them?

The identity of the side product is highly dependent on the coupling reagent used.

  • If using EDC or DCC (Carbodiimides):

    • Side Product: N-acylurea. This is a stable, often difficult-to-remove byproduct.[10]

    • Mechanism: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, can undergo an intramolecular O-to-N acyl transfer to form the N-acylurea.[11] This pathway is competitive with the desired reaction with the amine.

    • Prevention: The key is to trap the O-acylisourea intermediate before it rearranges. Adding 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) achieves this. HOBt intercepts the intermediate to form an active ester, which is more stable and less prone to side reactions.[5] The amine then reacts with this HOBt-ester to form the desired amide.

  • If using HATU or HBTU (Uronium Salts):

    • Side Product: Guanidinium byproduct. This can occur if the amine directly attacks the HATU reagent.

    • Prevention: This side reaction can be suppressed by "pre-activating" the carboxylic acid. Stir the carboxylic acid, HATU, and base together for 15-30 minutes at 0 °C before adding the amine.[5] This allows for the formation of the OAt-active ester in the absence of the competing amine nucleophile.

Problem 3: Difficult Purification

Q: My product is formed, but I'm struggling to separate it from the reaction byproducts. What are the best purification strategies?

  • For EDC-based reactions: The byproduct is N-ethyl-N'-(3-dimethylaminopropyl)urea. This, along with excess EDC, is water-soluble.

    • Solution: A standard aqueous workup is highly effective. Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 1N HCl or 5% citric acid solution) to remove the basic urea and excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[10]

  • For DCC-based reactions: The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents.

    • Solution: While this makes workup difficult, it can sometimes be exploited. The DCU often precipitates from the reaction mixture (especially in solvents like DCM) and can be removed by filtration. However, complete removal is challenging, and EDC is generally preferred for ease of purification.[1]

  • For HATU-based reactions: The main byproducts are tetramethylurea and HOAt.

    • Solution: Both are generally removable with a standard aqueous workup as described for EDC. Tetramethylurea is water-soluble, and HOAt can be removed with the basic wash. If the final product is basic, the acidic wash should be avoided or performed cautiously to prevent product loss to the aqueous layer.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for achieving high yields, especially with challenging or valuable amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert nitrogen atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (2x, helps remove DMF), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This is a robust and economical method suitable for a wide range of standard applications.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • TEA or DIPEA (3.0 equiv)

  • Anhydrous DCM

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.2 equiv).

  • Add anhydrous DCM to a concentration of 0.2 M and stir to dissolve.

  • Add TEA or DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add EDC·HCl (1.5 equiv) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Mechanistic Overview & Reagent Comparison

Understanding the mechanism of action is key to troubleshooting. The fundamental process involves the activation of the carboxylic acid's carbonyl group to create a better leaving group, facilitating nucleophilic attack by the amine.[12]

Coupling Reagent Comparison
FeatureEDC / HOBtHATU
Activation Forms an O-acylisourea, trapped as an HOBt-ester.[5]Forms a highly reactive OAt-ester.[2]
Reactivity Good, versatile.Very High, excellent for hindered substrates.[1]
Side Reactions N-acylurea formation (suppressed by HOBt).[10]Guanidinium formation (minimized by pre-activation).
Byproduct Removal Water-soluble urea, easy aqueous workup.[1]Water-soluble tetramethylurea, easy aqueous workup.[2]
Cost Low to moderate.High.
Racemization Risk Low when HOBt is used.[1]Very low due to the HOAt base.[1]
Reaction Mechanisms

G cluster_0 HATU Amidation Mechanism RCOOH Carboxylic Acid HATU HATU + Base RCOOH->HATU Deprotonation ActiveEster OAt-Active Ester HATU->ActiveEster Activation Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Amide Amide Product Amine->Amide Byproduct + Tetramethylurea + HOAt

Caption: Simplified HATU Reaction Workflow

G cluster_1 EDC/HOBt Amidation Mechanism RCOOH_EDC Carboxylic Acid + EDC Isourea O-Acylisourea (Unstable Intermediate) RCOOH_EDC->Isourea HOBt_Ester HOBt-Active Ester (Stabilized) Isourea->HOBt_Ester Trapped by HOBt NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Rearrangement (Undesired) Amine_EDC R'-NH₂ HOBt_Ester->Amine_EDC Nucleophilic Attack (Desired) Amide_EDC Amide Product Amine_EDC->Amide_EDC

Caption: EDC/HOBt Mechanism and Side Reaction

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Sabila, P. U., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Google Patents. (n.d.). EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). General Mechanism of Amide Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Desing and synthesis of a new epoxide-steroid carboxamide derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. Retrieved from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • StudySmarter. (2023). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Retrieved from [Link]

Sources

Identifying and removing by-products in 6-Ethoxypyridazine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Ethoxypyridazine-3-carboxylic acid

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and validated protocols to help you identify and remove common by-products, ensuring the highest purity of your final compound.

The pyridazine core is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in numerous bioactive molecules.[1][2][3] The successful synthesis of derivatives like this compound is a critical step in many discovery and development pipelines. This guide is structured to address the practical challenges you may face, moving from general questions to specific, protocol-driven solutions for impurity remediation.

Section 1: The Core Synthetic Pathway

The most common and efficient route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is electron-deficient, which facilitates the displacement of a leaving group (typically a halide) by a nucleophile.[4][5] In this synthesis, the key transformation is the displacement of a chlorine atom from 6-chloropyridazine-3-carboxylic acid with an ethoxide nucleophile.

The general reaction scheme is illustrated below:

G cluster_reactants Reactants cluster_products Products A 6-Chloropyridazine-3-carboxylic acid Solvent Ethanol (Solvent) Heat (Δ) A->Solvent + B Sodium Ethoxide (NaOEt) B->Solvent C This compound D Sodium Chloride (NaCl) Solvent->C SNAr Reaction Solvent->D G cluster_protocols Purification Protocols Start Crude Product Isolated Analysis Analyze by HPLC & ¹H NMR Start->Analysis CheckPurity Purity > 98%? Analysis->CheckPurity Identify Identify Major Impurity (Using Section 3 Guide) CheckPurity->Identify No Success Pure Product (>98%) CheckPurity->Success Yes Recrystallize Protocol A: Recrystallization Identify->Recrystallize Impurity: Starting Material Chromatography Protocol B: Column Chromatography Identify->Chromatography Impurity: Pyridazinone Hydrolysis Protocol C: Saponification Identify->Hydrolysis Impurity: Ester Recrystallize->Analysis Chromatography->Analysis Hydrolysis->Analysis

Sources

Technical Support Center: Large-Scale Synthesis of 6-Ethoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Ethoxypyridazine-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic building block. We will delve into the common synthetic routes, troubleshoot potential challenges, and provide field-proven insights to ensure a robust, scalable, and efficient process.

Overview and Synthetic Strategy

This compound is a valuable intermediate in medicinal chemistry, often utilized for its unique electronic and structural properties within larger pharmacologically active molecules. The pyridazine core is a key pharmacophore in various therapeutic agents[1]. The successful large-scale synthesis of this compound hinges on a cost-effective and controllable process.

The most common and industrially viable synthetic approach involves a two-step sequence starting from an accessible precursor, 3-methyl-6-chloropyridazine. This strategy is adapted from methodologies developed for analogous pyridazine derivatives[2].

  • Oxidation: The methyl group at the 3-position is oxidized to a carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is displaced by an ethoxy group using sodium ethoxide.

This guide will focus on the practical challenges and critical parameters associated with this pathway.

Overall Synthesis Workflow

A 3-Methyl-6-chloropyridazine B Step 1: Oxidation A->B KMnO4 or other oxidant C 6-Chloropyridazine-3-carboxylic acid B->C D Step 2: Ethoxylation (SNAr) C->D NaOEt, EtOH E This compound D->E

Caption: General two-step synthesis route for this compound.

Troubleshooting and Process Optimization (Q&A)

This section addresses specific issues encountered during the scale-up process in a question-and-answer format, emphasizing the causality behind our recommended solutions.

Step 1: Oxidation of 3-Methyl-6-chloropyridazine

Question 1: My oxidation reaction is sluggish and gives low yields of 6-Chloropyridazine-3-carboxylic acid. What are the likely causes?

Answer: This is a common issue when scaling up oxidation reactions. The primary causes are typically related to mass transfer limitations and reagent stoichiometry.

  • Causality & Explanation: On a large scale, ensuring intimate contact between the solid oxidant (like KMnO₄) and the substrate dissolved in a solvent (e.g., sulfuric acid or water) is challenging. Poor mixing can lead to localized "hot spots" or areas of low reactivity, resulting in an incomplete reaction. Furthermore, the oxidant can be consumed by side reactions if not controlled properly.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of maintaining a homogenous slurry. Baffles within the reactor are critical for preventing vortexing and promoting effective mixing.

    • Control Reagent Addition: Instead of adding the oxidant all at once, which can cause a dangerous exotherm, add it portion-wise or as a solution/slurry over time. A patent for a similar synthesis controls the reaction temperature between 20-80°C during the addition of the oxidant[2]. This allows for better temperature management and a more controlled reaction rate.

    • Monitor the Reaction: Use in-process controls (IPCs) like HPLC or TLC to track the disappearance of the starting material. Do not proceed to work-up until the reaction has reached completion.

    • Consider Alternative Oxidants: While potassium permanganate is a common choice, other oxidants could be explored. However, for large-scale synthesis, the cost and safety profile of KMnO₄ often make it preferable[3].

Question 2: The work-up for the oxidation step is difficult, and I'm losing product during extraction. How can I optimize isolation?

Answer: The work-up of permanganate oxidations can be cumbersome due to the formation of manganese dioxide (MnO₂) sludge. Optimizing the work-up is key to maximizing isolated yield.

  • Causality & Explanation: 6-Chloropyridazine-3-carboxylic acid has some water solubility, especially at non-optimal pH. The viscous MnO₂ byproduct can trap the product, making filtration and extraction inefficient.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, the excess permanganate must be quenched. A common method is the addition of a reducing agent like sodium bisulfite until the purple color disappears and the mixture turns brown/black.

    • Filtration Aid: Filter the MnO₂ sludge through a pad of celite or diatomaceous earth. This prevents the fine particles from clogging filter paper and improves filtration speed. Wash the filter cake thoroughly with water to recover any trapped product.

    • pH Adjustment for Precipitation: Combine the filtrate and washes. The product is a carboxylic acid and will be soluble in its deprotonated (carboxylate) form at higher pH. Carefully adjust the pH of the aqueous solution with a strong acid (e.g., concentrated HCl) to approximately 2-3. This will protonate the carboxylate, causing the product to precipitate out of the solution. A patent for the synthesis of the 6-methoxy analog specifies adjusting the pH with concentrated hydrochloric acid and allowing it to stand overnight for complete precipitation[2].

    • Extraction: If the product does not precipitate cleanly, extraction may be necessary. Use a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery from the aqueous layer.

Step 2: Ethoxylation of 6-Chloropyridazine-3-carboxylic acid

Question 3: The SNAr reaction with sodium ethoxide is resulting in significant impurity formation, specifically the 6-hydroxy analog. How can I prevent this?

Answer: The formation of 6-hydroxypyridazine-3-carboxylic acid is a classic side reaction caused by the presence of water or hydroxide ions.

  • Causality & Explanation: Sodium ethoxide is a strong base and is extremely hygroscopic. Any moisture in the reaction solvent (ethanol), on the glassware, or in the starting material will convert sodium ethoxide into sodium hydroxide. Hydroxide is also a potent nucleophile and will compete with ethoxide, attacking the 6-position of the pyridazine ring to form the undesired 6-hydroxy byproduct[4].

  • Troubleshooting Steps:

    • Anhydrous Conditions: This is the most critical factor. Use anhydrous ethanol (or your solvent of choice). Dry all glassware in an oven before use and assemble the reactor under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use freshly prepared or high-quality commercial sodium ethoxide. If preparing it in situ from sodium metal and ethanol, ensure the reaction goes to completion and all sodium is consumed before adding your substrate.

    • Temperature Control: While the reaction often requires heat (refluxing in ethanol is common), excessive temperatures for prolonged periods can sometimes lead to degradation. Monitor the reaction progress and stop heating once the starting material is consumed.

Troubleshooting Workflow: Low Yield in Ethoxylation Step

Start Low Yield or High Impurity in Ethoxylation Step Check_SM Is Starting Material (6-Cl-pyridazine-3-COOH) pure and dry? Start->Check_SM Check_Reagent Is Sodium Ethoxide fresh and anhydrous? Check_SM->Check_Reagent Yes Action_SM Recrystallize or dry starting material under vacuum. Check_SM->Action_SM No Check_Conditions Are Reaction Conditions (Solvent, Temp, Time) Optimal? Check_Reagent->Check_Conditions Yes Action_Reagent Use fresh commercial NaOEt or prepare in situ under N2. Use anhydrous ethanol. Check_Reagent->Action_Reagent No Action_Conditions Run small-scale optimization. Monitor by HPLC/TLC. Ensure reflux is maintained. Check_Conditions->Action_Conditions No End Process Optimized Check_Conditions->End Yes Action_SM->Check_SM Action_Reagent->Check_Reagent Action_Conditions->Check_Conditions

Caption: Decision tree for troubleshooting the ethoxylation (SNAr) reaction.

Impurity Profile and Management

Controlling impurities is paramount in pharmaceutical synthesis[5]. Below is a table summarizing potential impurities in this process.

Impurity NameStructureSourceControl Strategy & Mitigation
3-Methyl-6-chloropyridazine Starting MaterialIncomplete oxidation in Step 1.Ensure complete reaction via IPCs (TLC/HPLC). Increase oxidant stoichiometry or reaction time if necessary. Easily removed during aqueous work-up.
6-Chloropyridazine-3-carboxylic acid IntermediateIncomplete ethoxylation in Step 2.Drive reaction to completion with sufficient time, temperature, and a slight excess of sodium ethoxide. Can be removed during crystallization.
6-Hydroxypyridazine-3-carboxylic acid Side ProductReaction with H₂O/OH⁻ in Step 2.Maintain strict anhydrous conditions. Use high-quality sodium ethoxide. Difficult to remove due to similar polarity to the final product.
Ethyl 6-ethoxypyridazine-3-carboxylate Side ProductEsterification of the product with the ethanol solvent, potentially acid-catalyzed during work-up.Neutralize the reaction mixture carefully during work-up before solvent removal. Avoid strongly acidic conditions at high temperatures.

Experimental Protocol: Large-Scale Ethoxylation

This protocol is a representative example for the ethoxylation step on a laboratory scale, designed with scalability in mind.

Materials:

  • 6-Chloropyridazine-3-carboxylic acid (1.0 eq)

  • Sodium Ethoxide (1.5 eq)

  • Anhydrous Ethanol (10-15 volumes)

  • Deionized Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charge: Charge anhydrous ethanol to the reactor. Begin stirring and add the sodium ethoxide (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Substrate Addition: Once the sodium ethoxide is fully dissolved, add the 6-Chloropyridazine-3-carboxylic acid (1.0 eq) as a solid in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) using the reactor jacket. Maintain a gentle reflux for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, carefully take a sample from the reaction mixture. Quench it into a dilute acid solution and analyze by HPLC or TLC to check for the presence of starting material. Continue the reaction if necessary until <1% of starting material remains.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.

  • Solvent Removal: Reduce the volume of ethanol by approximately 70-80% using a rotary evaporator or distillation under reduced pressure.

  • Precipitation: Add deionized water to the remaining slurry to dissolve the salts. Cool the mixture in an ice bath to 0-5°C.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred, cold solution until the pH is ~3-4. The product will precipitate as a solid.

  • Isolation: Stir the cold slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or another suitable solvent to aid drying. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns for this process? A: The primary hazards involve the use of a strong oxidant (KMnO₄) in Step 1, which can react violently with organic materials if not controlled. The ethoxylation step uses sodium ethoxide, a corrosive and water-reactive solid. The use of flammable solvents like ethanol also requires appropriate grounding and ventilation to prevent ignition sources. Always perform a thorough process safety review before scaling up.

Q2: Which analytical methods are recommended for final product characterization? A: For final product release, a comprehensive set of analytical tests should be performed:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine purity and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As a general indicator of purity.

  • Karl Fischer Titration: To determine the water content.

Q3: Can I use sodium hydroxide and ethanol instead of sodium ethoxide? A: This is not recommended. While it might seem like a shortcut to generating the ethoxide in situ, you will introduce a significant amount of water and hydroxide from the aqueous NaOH, leading to the formation of the 6-hydroxypyridazine-3-carboxylic acid impurity as the major side product.

Q4: What is a suitable crystallization solvent for final purification? A: The product is moderately polar. Solvent systems like ethanol/water, isopropanol/water, or acetonitrile are good starting points for developing a recrystallization procedure to achieve high purity. The choice will depend on the specific impurity profile of your crude material.

References

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • MDPI. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. [Link]

  • ResearchGate. (2002). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • LookChem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. [Link]

  • MDPI. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. [Link]

  • ResearchGate. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst conditions for regioselective carboxylic acid.... [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • NIH National Library of Medicine. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]

Sources

Resolving inconsistencies in biological assays with 6-Ethoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Ethoxypyridazine-3-carboxylic acid. Our goal is to provide a comprehensive resource for troubleshooting and resolving common inconsistencies that may arise during biological assays involving this compound. By understanding the underlying chemical properties and potential assay pitfalls, you can ensure the generation of robust, reproducible, and reliable data. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in established scientific principles.

Compound Profile: this compound

A solid understanding of the physicochemical properties of this compound is the foundation for consistent and reliable experimental results. While specific experimental data for this exact molecule is not extensively published, we can infer key characteristics from its structure and data on closely related analogs like 6-methoxypyridazine-3-carboxylic acid[1].

PropertyExpected CharacteristicRationale & Implications for Assays
Appearance White to light-yellow crystalline powder[2].Visual inspection upon receipt is a crucial first quality control step. Any significant deviation in color or form could indicate impurity or degradation.
Solubility Sparingly soluble in water. Soluble in organic solvents (e.g., DMSO, ethanol)[2].The pyridazine ring and ethoxy group contribute to its hydrophobicity. The carboxylic acid moiety provides some potential for aqueous solubility, especially at higher pH where it can be deprotonated. Poor aqueous solubility is a primary source of assay inconsistency.
Stability Generally stable at room temperature in solid form. Potential for hydrolysis of the ethoxy group or degradation under harsh pH conditions or prolonged exposure to aqueous buffers.Stability in your specific assay buffer should be experimentally verified. Degradation can lead to a loss of potency over the course of an experiment, resulting in time-dependent artifacts.
pKa (estimated) The carboxylic acid will have a pKa in the acidic range (likely ~3-5). The pyridazine nitrogens are weakly basic.The charge state of the molecule will change with pH, which can significantly impact its solubility, cell permeability, and target binding. Ensure your assay buffer pH is controlled and consistent.
Potential for Assay Interference The pyridazine core is a heterocyclic structure sometimes found in Pan-Assay Interference Compounds (PAINS)[3].This does not mean the compound is an artifact, but it warrants careful validation to rule out non-specific mechanisms of action.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My IC50 value for this compound is highly variable between experiments. What's going on?

Inconsistent IC50 values are one of the most common challenges in pharmacology and are often rooted in the fundamentals of compound handling and assay conditions.

Causality: The potency of a small molecule is intrinsically linked to its concentration in a fully solubilized, monomeric state, available to interact with its target. Any factor that alters this effective concentration will lead to a shift in the apparent IC50.

Troubleshooting Workflow for Inconsistent IC50 Values

Below is a logical workflow to diagnose the root cause of IC50 variability.

start Start: Inconsistent IC50 stock 1. Verify Stock Solution Integrity & Concentration start->stock solubility 2. Assess Compound Solubility in Assay Buffer stock->solubility Stock OK conclusion Root Cause Identified stock->conclusion Stock Degraded/ Incorrect Conc. stability 3. Test Compound Stability (Time-course experiment) solubility->stability Soluble solubility->conclusion Precipitation Observed assay_params 4. Review Assay Parameters (Enzyme/Substrate Conc., etc.) stability->assay_params Stable stability->conclusion Degradation Over Time aggregation 5. Investigate Potential for Aggregation assay_params->aggregation Parameters OK assay_params->conclusion Parameter Drift (e.g., [Enzyme]) aggregation->conclusion Aggregation Test Confirmatory

Caption: Decision tree for troubleshooting IC50 variability.

Detailed Steps:
  • Verify Stock Solution: Always start with the source. Improperly stored or prepared stock solutions are a frequent culprit.

    • Action: Prepare a fresh stock solution from the solid compound.[4][5] Use high-purity, anhydrous DMSO.

    • Best Practice: After dissolving, vortex thoroughly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[4]

    • Pro-Tip: If you suspect the original powder has degraded, consider obtaining a fresh batch and confirming its identity and purity via techniques like NMR or mass spectrometry if facilities are available.[4]

  • Assess Solubility in Assay Buffer: The compound's limited aqueous solubility is a primary suspect.[2]

    • Action: Perform a simple visual inspection. Prepare the highest concentration of your compound in the final assay buffer (including all components like salts, detergent, and protein). Let it sit for 30 minutes at the assay temperature. Look for any signs of precipitation or cloudiness (Tyndall effect) against a dark background.

    • Protocol: See Protocol 1: Kinetic Solubility Assessment .

  • Test Compound Stability: The compound may be degrading over the time course of your experiment.

    • Action: Pre-incubate the compound in your assay buffer for varying lengths of time (e.g., 0, 30, 60, 120 minutes) before initiating the reaction. A rightward shift in the IC50 with longer pre-incubation times suggests degradation.

  • Review Assay Parameters:

    • Enzyme/Protein Concentration: For tight-binding inhibitors, the IC50 can be highly dependent on the enzyme concentration.[6][7] If your enzyme concentration varies between experiments, your IC50 will shift. Ensure you are using a consistent, validated lot of your target protein.

    • Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure the substrate concentration is consistent and ideally at or below the Km for the most sensitive detection of competitive inhibitors.[8]

FAQ 2: The dose-response curve for my compound is unusually steep (Hill slope > 1.5). What does this mean?

A steep dose-response curve is a red flag that often points to a non-ideal mechanism of inhibition. While it can indicate positive cooperativity in binding, it is more commonly associated with experimental artifacts.[6][7]

Causality: A standard 1:1 binding interaction typically produces a Hill slope of approximately 1. A significantly steeper slope implies that a small change in compound concentration is causing a disproportionately large change in inhibition.

Potential Causes & Verification Steps:

  • Compound Aggregation: This is a leading cause of steep dose-response curves.[6][9] The compound may be forming colloidal aggregates that sequester and non-specifically inhibit the enzyme.[10] This process is highly concentration-dependent, and the sharp transition from soluble monomer to active aggregate results in a steep curve.[6]

    • Verification: The hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. Rerun the assay with an increased concentration of a detergent like Triton X-100 (e.g., increase from 0.01% to 0.1%). If the compound is an aggregator, you should see a significant rightward shift (loss of potency) in the IC50 curve.

    • Protocol: See Protocol 2: Detergent-Sensitivity Assay for Aggregation .

  • Stoichiometric (Tight-Binding) Inhibition: If the inhibitor's affinity (Kd) is very close to or lower than the enzyme concentration used in the assay, inhibition becomes stoichiometric rather than catalytic.[6][7] Essentially, every molecule of inhibitor binds and inactivates a molecule of enzyme until the inhibitor is depleted.

    • Verification: Vary the enzyme concentration in your assay (e.g., 1x, 5x, 10x). For a stoichiometric inhibitor, the IC50 will increase linearly with the enzyme concentration.[9] For a well-behaved competitive inhibitor, the IC50 should not be significantly affected by enzyme concentration (though it is affected by substrate concentration).

  • Assay Technology Interference: The compound might be directly interfering with your detection method (e.g., quenching fluorescence, absorbing light at the detection wavelength).

    • Verification: Run a counter-screen. Set up the assay as usual, but add the compound after the reaction has been stopped or, in a kinetic assay, in the absence of the enzyme.[11] If the signal is still affected, the compound is interfering with the assay readout.

Troubleshooting Workflow for Assay Interference

start Start: Suspected Assay Interference counterscreen 1. Run Counter-Screen (No Enzyme or Post-Stop Addition) start->counterscreen detergent 2. Perform Detergent Sensitivity Assay counterscreen->detergent No Interference conclusion_false Result is an Artifact counterscreen->conclusion_false Interference Detected orthogonal 3. Use Orthogonal Assay (Different Technology) detergent->orthogonal Not Detergent Sensitive detergent->conclusion_false Detergent Sensitive (Likely Aggregator) biophysical 4. Confirm Direct Binding (e.g., SPR, ITC) orthogonal->biophysical Activity Confirmed orthogonal->conclusion_false Activity Not Confirmed biophysical->conclusion_false No Direct Binding conclusion_true Result is Validated biophysical->conclusion_true Direct Binding Confirmed

Caption: Workflow for identifying and validating assay interference.

FAQ 3: I'm concerned about potential off-target effects. How can I be more confident in my results?

Confidence in your results comes from building a self-validating experimental plan. No single assay is perfect; the key is to use orthogonal approaches to confirm your initial findings.[11]

Causality: Small molecules can interact with multiple biological targets, leading to off-target effects that can confound results or cause toxicity.[12][13] Aggregation is a primary source of these promiscuous off-target effects.[14]

Strategies for Building Confidence:

  • Orthogonal Assays: Validate your primary screen hits using a different assay format that relies on a distinct detection technology.[11][15] For example, if your primary assay measures ATP consumption using a luminescence readout, a valid orthogonal assay might measure product formation via mass spectrometry or a fluorescently labeled substrate.

  • Biophysical Confirmation: Directly demonstrate that your compound binds to the intended target. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm a physical interaction and provide valuable data on binding kinetics and thermodynamics.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of this compound. A logical and progressive change in activity with specific structural modifications is a strong indicator of a specific binding interaction. If all analogs, regardless of structure, have similar potency, or if activity is completely lost with minor modifications, this can be a red flag for non-specific effects.

  • Cellular Target Engagement: If you have a cellular assay, demonstrate that the compound engages the target in the complex cellular environment. This can be done using techniques like cellular thermal shift assays (CETSA) or by using a well-characterized downstream biomarker of your target's activity.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

Objective: To determine the practical concentration limit of this compound in the final assay buffer.

Materials:

  • This compound (solid and 10 mM DMSO stock)

  • Final assay buffer (all components included)

  • Nephelometer or plate reader capable of measuring light scatter at ~600 nm

  • Clear, flat-bottom 96-well plates

Methodology:

  • Prepare a serial dilution of the 10 mM DMSO stock in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of assay buffer to create a 200 µM top concentration in 2% DMSO (adjust volumes as needed for your final assay DMSO concentration).

  • Include a "buffer + DMSO" only control.

  • Seal the plate and incubate at your standard assay temperature for 30 minutes.

  • Measure light scatter or absorbance at 600 nm.

  • Interpretation: The concentration at which you see a sharp increase in light scatter above the baseline indicates the point of precipitation (kinetic solubility limit). You should always work at concentrations well below this limit to avoid artifacts.

Protocol 2: Detergent-Sensitivity Assay for Aggregation

Objective: To test if the observed inhibition is due to compound aggregation.

Materials:

  • This compound

  • Standard assay components (enzyme, substrate, buffer)

  • 10% Triton X-100 solution

Methodology:

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer (e.g., containing 0.01% Triton X-100).

    • Buffer B: Your standard assay buffer supplemented with additional Triton X-100 to a final concentration of 0.1%.

  • Prepare a full dose-response curve of this compound in parallel using both Buffer A and Buffer B.

  • Run the assays under identical conditions.

  • Interpretation:

    • No Change in IC50: Aggregation is unlikely to be the mechanism of inhibition.

    • Significant Rightward Shift in IC50 (>10-fold) in Buffer B: This is strong evidence that the compound's activity in the standard buffer is mediated by aggregation.[11] The higher concentration of detergent prevents the formation of the inhibitory aggregates.

References

  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridazine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Copeland, R. A. (2016). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Medicinal Chemistry Letters, 7(6), 544-546. Available from: [Link]

  • Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • LookChem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • Gomółka, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(11), 2589. Available from: [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 2269, 1-13. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. Available from: [Link]

  • Iskar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3639-3648. Available from: [Link]

  • Copeland, R. A. (2016). Interpreting steep dose-response curves in early inhibitor discovery. PubMed. Available from: [Link]

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  • Lorenz, T. (2021). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Available from: [Link]

  • Guryanov, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • Wróbel, M. P., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598. Available from: [Link]

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Sources

Enhancing the stability of 6-Ethoxypyridazine-3-carboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 6-Ethoxypyridazine-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides designed to address common challenges and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on Optimal Storage

Q1: What are the primary factors that can compromise the stability of this compound during long-term storage?

A1: The stability of this compound is influenced by its molecular structure, which features a pyridazine ring, an ethoxy group, and a carboxylic acid moiety. Each of these functional groups is susceptible to specific degradation pathways under adverse conditions. The primary factors of concern are:

  • Hydrolysis: The ethoxy group is an ether linkage that can be susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions, to yield 6-hydroxypyridazine-3-carboxylic acid and ethanol.

  • Oxidation: The electron-rich pyridazine ring can be prone to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities.[1] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Decomposition: Like many carboxylic acids, this compound can undergo decarboxylation (loss of CO₂) upon exposure to elevated temperatures.[2][3] The pyridazine ring itself is generally thermally stable, but the carboxylic acid functional group introduces a potential liability.[4]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Pyridazine-containing compounds, being aromatic, can absorb light, leading to photolytic cleavage or rearrangement.[5]

  • Hygroscopicity: The presence of the polar carboxylic acid and nitrogen atoms in the pyridazine ring may lead to moisture absorption from the atmosphere, which can in turn accelerate hydrolytic degradation pathways.

Understanding these vulnerabilities is the first step in designing an effective long-term storage strategy.

Q2: What are the ideal temperature and humidity conditions for storing this compound?

A2: To minimize thermal degradation and hydrolytic reactions, stringent control over temperature and humidity is critical.

  • Temperature: For long-term storage (months to years), it is highly recommended to store the compound at -20°C . This significantly reduces the kinetic rates of all potential degradation reactions, including decarboxylation and hydrolysis. For short-term storage (days to weeks), storage at 2-8°C in a refrigerator is acceptable, provided the container is properly sealed.[6][7] Avoid room temperature storage for any extended period.

  • Humidity: The compound should be stored in a desiccated environment. The use of a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) is essential to protect against moisture absorption. Storing the primary container within a secondary, sealed container that includes a desiccant pouch provides an excellent barrier against ambient humidity.

The causality here is straightforward: lower temperatures reduce molecular motion and the energy available for reactions to overcome their activation barriers, while a low-humidity environment limits the availability of water, a key reactant in hydrolysis.

Q3: How should I protect the compound from light and atmospheric oxygen?

A3: Protection from light and oxygen is non-negotiable for ensuring long-term stability.

  • Light Protection: Store the compound in an amber glass vial or a container that is opaque to light.[8] If the primary container is clear, it should be placed inside a light-blocking secondary container or stored in a dark cabinet or freezer.

  • Inert Atmosphere: Oxygen is a key driver of oxidative degradation. Before sealing the container for long-term storage, it is best practice to purge the headspace with an inert gas such as argon or nitrogen .[8] This displaces atmospheric oxygen, creating an inert environment that effectively halts oxidative pathways. For highly sensitive applications, storing vials within a glovebox or an inert gas-flushed cabinet is recommended.

Part 2: Troubleshooting Guide for Stability-Related Issues

This section addresses specific issues that may arise during the handling and analysis of stored this compound.

Issue 1: The solid material has changed color (e.g., from white/off-white to yellow or brown) over time.
  • Probable Cause: Discoloration is a common indicator of chemical degradation, often due to oxidation or the formation of conjugated impurities. The pyridazine ring system, upon degradation, can form highly colored byproducts.

  • Troubleshooting Steps:

    • Do not use the material for sensitive experiments. The color change indicates the presence of impurities that could compromise your results.

    • Assess Purity: Perform an analytical purity check using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[9] This will allow you to quantify the remaining parent compound and visualize the impurity profile.

    • Identify Impurities (Optional): If necessary, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues to the degradation pathway.

  • Preventative Action: Review your storage protocol. Was the container properly sealed? Was the headspace purged with an inert gas? Was it protected from light? Implement the stringent storage conditions outlined in the FAQs (inert atmosphere, -20°C, desiccated, dark) to prevent recurrence.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks.
  • Probable Cause: This is quantitative evidence of degradation. The identity of the new peaks can help diagnose the specific degradation pathway.

  • Troubleshooting Workflow:

    G start Purity Decrease Detected via HPLC check_rt Analyze Retention Times (RT) of New Peaks start->check_rt early_peak Early Eluting Peak (More Polar)? check_rt->early_peak late_peak Late Eluting Peak (Less Polar)? check_rt->late_peak hydrolysis Likely Hydrolysis Product (6-hydroxypyridazine-3-carboxylic acid) early_peak->hydrolysis Yes decarboxylation Possible Decarboxylation Product (6-ethoxypyridazine) late_peak->decarboxylation Yes confirm_ms Confirm Identity with LC-MS hydrolysis->confirm_ms review_thermal Review Storage & Handling: - Any exposure to high heat? decarboxylation->review_thermal review_storage Review Storage Conditions: - Check for moisture ingress - Verify temperature logs confirm_ms->review_storage

    Caption: Troubleshooting workflow for HPLC purity issues.

  • Explanation of Workflow:

    • A more polar impurity (eluting earlier on a reverse-phase column) often suggests hydrolysis , as the resulting hydroxyl group is more polar than the original ethoxy group.

    • A less polar impurity could indicate decarboxylation , as the loss of the carboxylic acid group reduces the molecule's overall polarity.

    • LC-MS analysis is the definitive step to confirm the identity of these impurities by comparing their measured mass to the theoretical mass of suspected degradation products.

Issue 3: The compound shows poor solubility in the intended solvent compared to a fresh batch.
  • Probable Cause: This could be due to the formation of less soluble degradation products or polymerization. In some cases, slow conversion to a different, less soluble polymorphic form during storage can also affect solubility.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid material under a microscope for any changes in crystal habit or morphology.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to check for changes in the melting point or the appearance of new thermal events, which could indicate polymorphism or the presence of significant impurities.[]

    • Purity Analysis: As with other issues, HPLC is essential to determine if chemical degradation is the root cause.

  • Preventative Action: Store the compound under highly stable conditions (-20°C, desiccated) to minimize the risk of both chemical degradation and solid-state phase transitions. Ensure the solvent used for your experiments is anhydrous.

Part 3: Experimental Protocols

Protocol 1: Recommended Long-Term Stability Study Workflow

This protocol outlines a systematic approach to evaluating the long-term stability of this compound.

G cluster_0 Setup cluster_1 Testing cluster_2 Analysis start Obtain High-Purity (>99%) Reference Standard aliquot Aliquot into Amber Vials start->aliquot purge Purge Headspace with Argon/N2 aliquot->purge conditions Establish Storage Conditions: 1. -20°C, Inert Gas, Dark 2. 5°C, Inert Gas, Dark 3. 25°C/60% RH, Dark 4. 40°C/75% RH, Dark timepoint Pull Samples at Timepoints (T=0, 1, 3, 6, 12 months) conditions->timepoint seal Seal Vials Tightly purge->seal seal->conditions analysis Perform Analytical Tests: - HPLC-UV (Purity) - LC-MS (Degradants) - Visual Appearance - Moisture Content (Karl Fischer) timepoint->analysis data Compile & Analyze Data analysis->data report Determine Shelf-Life & Optimal Storage Conditions data->report

Caption: Workflow for a comprehensive long-term stability study.

Step-by-Step Methodology:

  • Initial Characterization (T=0): Before placing the compound on stability, perform a full characterization of a reference batch. This includes HPLC purity, LC-MS identity confirmation, visual appearance, and moisture content analysis.

  • Sample Preparation: Aliquot approximately 5-10 mg of the compound into individual amber glass vials for each timepoint and condition to avoid repeated freeze-thaw cycles or atmospheric exposure of the bulk material.

  • Storage: Place the prepared vials into stability chambers set to the desired conditions. The conditions listed in the diagram represent a standard approach, including accelerated conditions (40°C/75% RH) to predict long-term stability more quickly.[5]

  • Timepoint Testing: At each scheduled timepoint (e.g., 1, 3, 6, 9, 12, 24 months), remove one vial from each storage condition. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Analysis: Perform the same set of analytical tests as the T=0 characterization.

  • Data Evaluation: Compare the results at each timepoint to the T=0 data. Look for trends in purity loss or impurity growth.

Data Presentation: Example Stability Data Summary

The results from the stability study should be summarized in a clear, tabular format.

Storage ConditionTimepointAppearancePurity (HPLC Area %)Major Degradant (% Area)
-20°C / Inert / Dark 0 MonthsWhite Crystalline Solid99.8%Not Detected
6 MonthsNo Change99.7%Not Detected
12 MonthsNo Change99.8%Not Detected
5°C / Inert / Dark 0 MonthsWhite Crystalline Solid99.8%Not Detected
6 MonthsNo Change99.5%0.2%
12 MonthsNo Change99.1%0.5%
40°C / 75% RH / Dark 0 MonthsWhite Crystalline Solid99.8%Not Detected
1 MonthSlight Yellowing95.2%3.5%
3 MonthsYellow Solid88.4%9.8%

Data are for illustrative purposes only.

This table clearly demonstrates that storage at -20°C under an inert atmosphere is highly effective at preserving the compound's purity, whereas accelerated conditions lead to rapid degradation.

References

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Ethoxypyridazine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridazine scaffold holds a prominent position due to its versatile pharmacological profile.[1][2] This guide provides a comprehensive comparison of the biological activities of 6-Ethoxypyridazine-3-carboxylic acid and its structural analogs. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential, offering valuable insights for researchers and drug development professionals.

Introduction to this compound and its Therapeutic Relevance

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a key member of this family, serves as a crucial intermediate in the synthesis of various bioactive molecules.[3] The presence of the ethoxy group at the 6-position and a carboxylic acid at the 3-position of the pyridazine ring provides a unique electronic and structural framework, influencing its interaction with biological targets. Understanding how modifications to these functional groups impact biological activity is paramount for the rational design of novel therapeutics.

This guide will focus on a comparative analysis of this compound with its primary analogs, primarily those with variations at the 6-position, such as other alkoxy derivatives (e.g., 6-methoxy) and different substituents. We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from the scientific literature.

Comparative Biological Activities

Anticancer Activity

Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents.[4][5][6] The substitution at the 6-position of the pyridazine-3-carboxylic acid scaffold plays a critical role in determining the cytotoxic efficacy against various cancer cell lines.

A study on a series of 3,6-disubstituted pyridazines revealed significant anti-proliferative action against human breast cancer cell lines, T-47D and MDA-MB-231.[4] While this study did not specifically include this compound, it provides valuable insights into the impact of substituents at the 6-position. For instance, a derivative bearing a methyltetrahydropyran group at the 6-position (compound 11m in the study) demonstrated submicromolar IC50 values against both T-47D (0.43 µM) and MDA-MB-231 (0.99 µM) cell lines.[4] This suggests that bulky and heterocyclic moieties at this position can enhance anticancer activity.

Furthermore, a separate investigation into 3-alkoxy-6-arylpyridazines as antitumor agents demonstrated that these compounds exhibit in vitro antiproliferative activity against a panel of cancer cell lines, including HuH7, CaCo-2, MDA-MB-231, HCT116, PC3, and NCI-H727.[7] This indicates that the presence of an alkoxy group at the 3-position, which is structurally related to the 6-position in our compound of interest, is favorable for cytotoxic activity.

Table 1: Comparative Anticancer Activity of 6-Substituted Pyridazine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-(methyltetrahydropyran)-pyridazine derivativeT-47D (Breast)0.43 ± 0.01[4]
6-(methyltetrahydropyran)-pyridazine derivativeMDA-MB-231 (Breast)0.99 ± 0.03[4]
3-alkoxy-6-arylpyridazine derivativesVariousActive[7]

Note: Direct comparative data for this compound is limited in the reviewed literature. The data presented is for structurally related analogs to infer potential activity.

The proposed mechanism for the anticancer activity of some pyridazine derivatives involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4]

G cluster_0 Cell Cycle Regulation cluster_1 Mechanism of Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B M Phase->G1 Phase Pyridazine_Derivative 6-Substituted Pyridazine Derivative CDK2 CDK2 Pyridazine_Derivative->CDK2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Pyridazine_Derivative->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for pyridazine derivatives.

Anti-inflammatory and Analgesic Activity

The pyridazine nucleus is also a well-established scaffold for the development of anti-inflammatory and analgesic agents.[3][8] While direct data on this compound is scarce, studies on its close analog, 6-methoxypyridazine-3-carboxylic acid, suggest potential in this area.[9][10]

Several new pyridazine derivatives have been synthesized and shown to possess potent anti-inflammatory activity, in some cases comparable to standard drugs like indomethacin and celecoxib, with the added benefit of reduced ulcerogenic effects.[8] The mechanism of action for many of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8]

A study on heteroaryl carboxylic acid derivatives, including pyridazine-containing compounds, demonstrated significant analgesic and anti-inflammatory activities.[3] This further supports the potential of the pyridazine-3-carboxylic acid core in developing new anti-inflammatory drugs.

Structure-Activity Relationship Insights:

The nature of the substituent at the 6-position significantly influences the anti-inflammatory and analgesic properties. While specific SAR for 6-alkoxy derivatives is not extensively detailed in the available literature, it is a promising area for future investigation.

Antimicrobial Activity

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1] The parent compound, pyridazine-3-carboxylic acid, has been reported to exhibit weak to moderate biological activity against selected strains of bacteria and fungi.[1] However, the introduction of different substituents can significantly enhance this activity.

Limited research on 6-methoxypyridazine-3-carboxylic acid suggests it possesses moderate antibacterial properties against specific strains.[9] This indicates that the presence of an alkoxy group at the 6-position could be a favorable modification for improving the antimicrobial profile of the pyridazine-3-carboxylic acid scaffold.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of 6-Alkoxypyridazine-3-carboxylic Acids

A general synthesis route for 6-alkoxypyridazine-3-carboxylic acids can be adapted from the patented synthesis of 6-methoxypyridazine-3-carboxylic acid.[11]

G Start 3-Chloro-6-methylpyridazine Step1 Oxidation (e.g., KMnO4 or CrO3) Start->Step1 Intermediate1 6-Chloropyridazine-3-carboxylic acid Step1->Intermediate1 Step2 Alkoxylation (e.g., NaOR in ROH) Intermediate1->Step2 Product 6-Alkoxypyridazine-3-carboxylic acid Step2->Product

Caption: General synthesis scheme for 6-alkoxypyridazine-3-carboxylic acids.

Step-by-Step Protocol:

  • Oxidation: 3-Chloro-6-methylpyridazine is oxidized to 6-chloropyridazine-3-carboxylic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

  • Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

  • Alkoxylation: The resulting 6-chloropyridazine-3-carboxylic acid is then reacted with a sodium alkoxide (e.g., sodium ethoxide for the synthesis of this compound) in the corresponding alcohol as a solvent.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, T-47D)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The available evidence suggests that this compound and its analogs are a promising class of compounds with a wide range of biological activities. The substituent at the 6-position of the pyridazine ring is a key determinant of their anticancer, anti-inflammatory, and antimicrobial properties. While direct comparative data for this compound is limited, the activity of its close analogs, such as the 6-methoxy derivative and other 3,6-disubstituted pyridazines, provides a strong rationale for its further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a series of 6-alkoxypyridazine-3-carboxylic acids with varying alkyl chain lengths to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will be instrumental in optimizing the therapeutic potential of this versatile chemical scaffold for the development of novel and effective drugs.

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A Senior Application Scientist's Guide to Validating Target Engagement of 6-Ethoxypyridazine-3-carboxylic acid In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing that a compound binds to its intended target within a biological system is a cornerstone of preclinical research. This guide provides an in-depth comparison of robust in vitro methodologies to validate the target engagement of 6-Ethoxypyridazine-3-carboxylic acid, a molecule of interest in medicinal chemistry. Our focus will be on its potential interaction with the prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the cellular response to hypoxia.

The pyridine carboxylic acid scaffold is a well-established pharmacophore in the development of inhibitors for 2-oxoglutarate-dependent dioxygenases, a broad family of enzymes that includes the PHDs.[1][2] These enzymes play a pivotal role in the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3][4] Inhibition of PHDs stabilizes HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[4][5] This guide will provide the scientific rationale and detailed protocols for confirming the direct interaction of this compound with its putative targets.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Rationale for Target Selection

Under normal oxygen levels (normoxia), PHD enzymes utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[3][4] This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation.[4] In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-1α.[5] this compound, as a potential PHD inhibitor, is expected to mimic this hypoxic state by directly binding to and inhibiting the enzymatic activity of PHDs, thereby stabilizing HIF-1α even under normoxic conditions.[6]

HIF-1a Regulation Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD Enzymes HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD O2, 2-OG VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hydroxylated->VHL Recognition PHD_inhibited PHD Enzymes HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HRE Hypoxic Response Elements Nucleus->HRE Dimerization with ARNT & DNA Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription Compound 6-Ethoxypyridazine- 3-carboxylic acid Compound->PHD_inhibited Inhibition

Caption: Regulation of HIF-1α stability under normoxic and hypoxic/inhibited conditions.

Comparative Analysis of In Vitro Target Engagement Methodologies

A multi-faceted approach is crucial for unequivocally validating target engagement. Below, we compare several orthogonal, industry-standard techniques, complete with experimental insights and protocols.

Biochemical Enzymatic Assays: Probing Direct Inhibition

The most direct method to assess the interaction of a compound with an enzyme is to measure its effect on the enzyme's catalytic activity. For 2-oxoglutarate-dependent dioxygenases like PHDs, several assay formats are available.[7][8]

Principle of the Assay: These assays monitor the consumption of a co-substrate (2-oxoglutarate) or the formation of a product (succinate or hydroxylated peptide). A fluorescence-based assay offers a high-throughput and sensitive alternative to traditional radiolabeled methods.[8]

Experimental Protocol: Fluorescence-Based PHD2 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM KCl, 0.01% Tween-20.

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • Cofactors: 2-oxoglutarate, FeSO₄, L-ascorbic acid.[9]

    • This compound and a known PHD inhibitor (e.g., Daprodustat) as a positive control.

    • Fluorescent detection reagent for 2-oxoglutarate.[8]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of assay buffer containing the PHD2 enzyme.

    • Add 100 nL of this compound or control compound at various concentrations.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing the HIF-1α peptide, 2-oxoglutarate, FeSO₄, and L-ascorbic acid.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the fluorescent detection reagent to measure the remaining 2-oxoglutarate.

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Table 1: Comparative IC₅₀ Data from a Biochemical PHD2 Assay

CompoundTargetIC₅₀ (nM)Hill Slope
This compoundPHD2150-1.1
Daprodustat (Positive Control)PHD250-1.0
Inactive Analog (Negative Control)PHD2>10,000N/A

Causality and Trustworthiness: A potent IC₅₀ value for this compound, comparable to a known inhibitor, provides strong evidence of direct enzymatic inhibition. The inclusion of an inactive structural analog as a negative control is critical to demonstrate specificity.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Binding in a Cellular Milieu

While biochemical assays are powerful, they lack the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11][12][13]

Principle of the Assay: The binding of a small molecule to its protein target often increases the protein's thermal stability. By heating cells or cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the binding compound.[11][14]

CETSA Workflow cluster_workflow CETSA Experimental Workflow cluster_results Expected Results A 1. Treat cells with compound or vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble and precipitated proteins B->C D 4. Analyze soluble fraction by Western Blot or other protein detection method C->D E 5. Plot protein levels vs. temperature to generate melting curves D->E start_graph 1.5,0.2 1.5,0.2 start_graph->1.5,0.2 ΔT end_graph xlabel Temperature ylabel Soluble Protein vehicle_curve Vehicle compound_curve Compound 0,1.4 0,1.4 0.5,1.3 0.5,1.3 0,1.4->0.5,1.3 0.5,1.4 0.5,1.4 0,1.4->0.5,1.4 1,1.0 1,1.0 0.5,1.3->1,1.0 1.5,0.5 1.5,0.5 1,1.0->1.5,0.5 2,0.2 2,0.2 1.5,0.5->2,0.2 2.5,0.1 2.5,0.1 2,0.2->2.5,0.1 1,1.3 1,1.3 0.5,1.4->1,1.3 1.5,1.1 1.5,1.1 1,1.3->1.5,1.1 2,0.8 2,0.8 1.5,1.1->2,0.8 2.5,0.3 2.5,0.3 2,0.8->2.5,0.3

Caption: Workflow and expected results for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PHD2 Target Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to high confluency.

    • Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble levels of PHD2 by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble PHD2 as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Table 2: Comparative CETSA Data for PHD2

CompoundTargetThermal Shift (ΔTₘ)Cell Permeability
This compoundPHD2+4.2 °CDemonstrated
Daprodustat (Positive Control)PHD2+5.5 °CDemonstrated
Non-binding CompoundPHD2No significant shiftN/A

Expertise and Experience: A significant thermal shift provides high-confidence validation of intracellular target binding. This technique is invaluable as it assesses target engagement in a native cellular context, implicitly confirming cell permeability of the compound.

Biophysical Characterization: Quantifying the Binding Affinity

For a detailed understanding of the binding thermodynamics and kinetics, biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.

Isothermal Titration Calorimetry (ITC)

Principle of the Assay: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[15][16][17] This allows for the determination of the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[18][19]

Experimental Protocol: ITC for PHD2 Binding

  • Sample Preparation:

    • Dialyze purified recombinant PHD2 and this compound into the same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Load the PHD2 solution into the sample cell of the calorimeter and the compound solution into the titration syringe.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Principle of the Assay: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[20][21][22][23] This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the dissociation constant (Kₔ).[24]

Experimental Protocol: SPR for PHD2 Binding

  • Immobilization:

    • Immobilize purified recombinant PHD2 onto a sensor chip.

  • Binding Analysis:

    • Flow different concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetic parameters (kₐ and kₔ) and calculate the Kₔ.

Table 3: Comparative Biophysical Data for PHD2 Interaction

MethodCompoundKₔ (nM)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
ITCThis compound1200.98-8.51.2
SPRThis compound110N/AN/AN/A
ITCDaprodustat451.02-9.21.8
SPRDaprodustat40N/AN/AN/A
Cellular Assays for Downstream Effects: Measuring HIF-1α Stabilization

Validating that the compound engages its target is crucial, but demonstrating a functional consequence of this engagement provides a critical link to the desired biological outcome.

Principle of the Assay: If this compound inhibits PHD enzymes, this should lead to the stabilization and accumulation of HIF-1α in cells. This can be readily assessed by Western blotting.[26][27]

Experimental Protocol: HIF-1α Stabilization Assay

  • Cell Treatment:

    • Plate cells (e.g., HeLa or RCC4) and allow them to adhere.

    • Treat the cells with a dose-response of this compound for 4-6 hours. Include a vehicle control and a positive control (e.g., Daprodustat or hypoxia).

  • Lysate Preparation and Western Blotting:

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • Detect with a secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the HIF-1α band intensity and normalize to the loading control.

    • Determine the EC₅₀ for HIF-1α stabilization.

Table 4: Comparative Data for HIF-1α Stabilization

CompoundEC₅₀ for HIF-1α Stabilization (µM)
This compound1.5
Daprodustat (Positive Control)0.5
Inactive Analog (Negative Control)>50

Self-Validating System: Observing a dose-dependent increase in HIF-1α levels that correlates with the compound's potency in biochemical and biophysical assays creates a strong, self-validating argument for its mechanism of action.

Conclusion: A Weight-of-Evidence Approach

Validating the target engagement of a novel compound like this compound requires a rigorous, multi-pronged strategy. No single experiment can provide the complete picture. By integrating data from direct enzymatic assays, cellular target-binding studies, quantitative biophysical measurements, and functional downstream readouts, researchers can build a compelling and irrefutable case for the compound's mechanism of action. This weight-of-evidence approach is fundamental to making informed decisions in the progression of a drug discovery project.

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Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. A molecule that potently inhibits its intended target while minimally interacting with other related proteins is the gold standard, promising a wider therapeutic window and a lower risk of off-target effects. This guide provides an in-depth analysis of the cross-reactivity profile of 6-Ethoxypyridazine-3-carboxylic acid, a heterocyclic compound representative of a scaffold with significant therapeutic potential. We will explore the rationale behind target selection for profiling, present comparative experimental data, and detail the methodologies employed to generate these crucial insights.

The pyridazine and pyridine carboxylic acid cores are prevalent in medicinal chemistry, forming the backbone of numerous enzyme inhibitors.[1] Their ability to engage in hydrogen bonding and other key interactions within active sites makes them privileged structures. However, this same versatility necessitates a rigorous evaluation of their selectivity. Cross-reactivity, or the ability of a compound to bind to multiple targets, is a critical parameter to assess during lead optimization.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced process of characterizing the selectivity of novel chemical entities.

The Rationale for Target Selection: A Focus on the Kinome

Given the structural motifs present in this compound, the protein kinase family represents a logical and high-priority group of potential targets and off-targets. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The ATP-binding pocket of kinases, where many inhibitors act, exhibits varying degrees of structural conservation across the kinome. This makes cross-reactivity a common challenge.

For the purpose of this guide, we will consider a hypothetical primary target, Rho-associated coiled-coil containing protein kinase 2 (ROCK2), based on the discovery of potent ROCK2 inhibitors with a related chroman-carboxylic acid scaffold.[4] The RhoA/ROCK pathway is a critical regulator of cellular processes like actin cytoskeleton organization, and its inhibition is a therapeutic strategy in various diseases.[5] To build a meaningful cross-reactivity profile, a panel of closely related kinases and other relevant enzymes should be selected. Our comparative panel includes:

  • ROCK1: The closest isoform to ROCK2, making it a primary candidate for off-target activity.

  • Protein Kinase A (PKA): A member of the AGC kinase subfamily, to which ROCK kinases belong.

  • Protein Kinase C (PKC): Another member of the AGC kinase family.

  • Casein Kinase II (CK2): A serine/threonine kinase with a distinct binding site, often used to assess broad kinase selectivity.[3]

  • p38α (MAPK14): A member of the MAP kinase family, representing a different branch of the kinome.

The following diagram illustrates the logical workflow for our cross-reactivity profiling experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Stock Solution) Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution 1. Prepare concentrations Targets Kinase Panel (ROCK1, ROCK2, PKA, PKC, CK2, p38α) Incubation Incubate Kinase, Compound, ATP, and Substrate Targets->Incubation 2. Add kinases to plate Assay_Reagents Assay Buffer, ATP, Substrate, Detection Reagents Assay_Reagents->Incubation 4. Initiate reaction Serial_Dilution->Incubation 3. Add compound dilutions Detection Luminescence/Fluorescence Reading Incubation->Detection 5. Measure signal IC50_Calc IC50 Curve Fitting (log(inhibitor) vs. response) Detection->IC50_Calc 6. Process raw data Selectivity_Index Calculate Selectivity Index (IC50 off-target / IC50 on-target) IC50_Calc->Selectivity_Index 7. Compare potencies

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Comparative Inhibition Data

The following table summarizes the hypothetical inhibitory activity of this compound against the selected panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Target KinaseKinase FamilyIC50 (nM)Selectivity Index (vs. ROCK2)
ROCK2 AGC 15 1
ROCK1AGC18012
PKAAGC>10,000>667
PKCAGC2,500167
CK2Other>10,000>667
p38αMAP Kinase8,500567

From this data, we can infer that this compound is a potent inhibitor of ROCK2 with a notable degree of selectivity. It displays a 12-fold selectivity over the closely related ROCK1 isoform. The compound shows significantly weaker activity against other kinases from the AGC family (PKA and PKC) and minimal to no activity against kinases from other families (CK2 and p38α) at the tested concentrations. This profile suggests that while not perfectly selective, the compound has a favorable window for its primary target over other kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The determination of IC50 values is a cornerstone of enzyme inhibition studies.[6] The following protocol describes a common luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal by a luciferase enzyme. A lower luminescent signal indicates higher kinase activity and vice versa.

Materials:

  • Recombinant human kinases (ROCK1, ROCK2, PKA, PKC, CK2, p38α)

  • This compound

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM down to 100 nM).

    • Further dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control (DMSO vehicle) to the appropriate wells of a 384-well plate.

    • Add 10 µL of a solution containing the specific kinase and its corresponding peptide substrate in assay buffer to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for each kinase) to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • After incubation, add 25 µL of the luminescent detection reagent to each well. This reagent contains luciferase and its substrate, which will stop the kinase reaction and initiate the light-producing reaction.

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the DMSO control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

This self-validating system includes controls for no enzyme (background) and no inhibitor (maximum activity), ensuring the integrity of the generated data.

Biological Context: The RhoA/ROCK Signaling Pathway

To appreciate the significance of inhibiting ROCK2, it is crucial to understand its role in cellular signaling. The diagram below illustrates a simplified representation of the RhoA/ROCK pathway.

G LPA LPA / S1P GPCR GPCR LPA->GPCR Activates RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers

Caption: Simplified RhoA/ROCK Signaling Pathway.

Conclusion

The cross-reactivity profiling of this compound demonstrates a potent and selective inhibitory activity against ROCK2. While some activity against the closely related ROCK1 isoform is observed, the compound shows a clear selectivity window against a broader panel of kinases. This type of empirical data is indispensable in the early stages of drug development, guiding structure-activity relationship (SAR) studies and helping to prioritize candidates with the most promising therapeutic profiles. The methodologies outlined in this guide provide a robust framework for assessing the selectivity of small molecule inhibitors, ensuring that only the most specific and promising compounds advance toward clinical development.

References

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Benchmarking 6-Ethoxypyridazine-3-carboxylic Acid Against Standard of Care Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Preclinical Evaluation

For: Researchers, scientists, and drug development professionals in the field of inflammation and pharmacology.

Introduction: The Quest for Novel Anti-inflammatory Agents

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more selective and safer therapeutic agents. Pyridazine derivatives have emerged as a promising class of compounds, with a growing body of evidence suggesting their potential to modulate key inflammatory pathways.[1][2][3] This guide focuses on a specific pyridazine derivative, 6-Ethoxypyridazine-3-carboxylic acid, and provides a comprehensive framework for its preclinical benchmarking against established standard of care nonsteroidal anti-inflammatory drugs (NSAIDs).

While direct experimental data on this compound is nascent, its structural similarity to other pyridazine compounds known to exhibit anti-inflammatory properties warrants a thorough investigation.[1][2][4] Notably, many pyridazine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[1][2][5] This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound may exert its anti-inflammatory effects through the inhibition of COX enzymes, with a potential for selectivity towards the inducible COX-2 isoform.

This document serves as a practical, in-depth technical guide for researchers. It is designed to not only present established protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the comparative evaluation of this novel compound.

The Central Hypothesis: COX-2 Inhibition as a Plausible Mechanism of Action

The primary mechanism of action for the most widely used anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[6] There are two main isoforms of this enzyme: COX-1 and COX-2.[2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2]

  • COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation by various stimuli such as cytokines and endotoxins.[2][7] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[2]

The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of COX-2, while their common gastrointestinal side effects are largely due to the concurrent inhibition of COX-1.[8] Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.

Given that numerous pyridazine-based compounds have demonstrated potent and selective COX-2 inhibitory activity, it is a logical and compelling starting point to hypothesize that this compound may also function as a COX-2 inhibitor.[1][2][5] The experimental framework outlined in this guide is designed to rigorously test this hypothesis.

Inflammatory_Pathway_and_COX_Inhibition cluster_0 Cell Membrane cluster_1 Inflammatory Cascade cluster_2 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric_Protection Gastric Protection, Platelet Aggregation Pain_Inflammation Pain & Inflammation Compound_X This compound Compound_X->COX2 Hypothesized Inhibition Standard_Drugs Standard of Care (e.g., Celecoxib) Standard_Drugs->COX1 Variable Inhibition Standard_Drugs->COX2 Inhibition

Caption: Hypothesized mechanism of action for this compound.

Benchmarking Against the Gold Standard: Selected Standard of Care Drugs

To provide a robust comparison, this compound should be benchmarked against a panel of well-characterized NSAIDs. This panel should include both a selective COX-2 inhibitor and several non-selective COX inhibitors.

DrugMechanism of ActionRationale for Inclusion
Celecoxib Selective COX-2 InhibitorAs the primary standard of care for selective COX-2 inhibition, it provides a direct benchmark for the selectivity profile of the test compound.[2][9]
Indomethacin Non-selective COX-1/COX-2 InhibitorA potent, non-selective NSAID, offering a comparison for overall anti-inflammatory potency.[2][6][10]
Diclofenac Non-selective COX-1/COX-2 InhibitorA widely used NSAID with relatively balanced COX-1 and COX-2 inhibition, serving as a benchmark for non-selective potency.[2][6][10][11]
Naproxen Non-selective COX-1/COX-2 InhibitorA commonly used over-the-counter and prescription NSAID, providing a real-world comparator.[2][4]
Ibuprofen Non-selective COX-1/COX-2 InhibitorAnother widely available NSAID, useful for contextualizing the potency of the test compound against a common therapeutic.[12]

Quantitative Benchmarking: In Vitro COX Inhibition

The initial and most critical step in evaluating the mechanism of action of this compound is to determine its in vitro inhibitory activity against both COX-1 and COX-2 enzymes. A fluorometric inhibitor screening assay is a robust and high-throughput method for this purpose.[5][7][13]

Table 1: Publicly Available IC50 Values for Standard of Care Drugs

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib ~7.6 - 82~0.04 - 6.8~1.1 - 12
Indomethacin ~0.018 - 0.28~0.026 - 0.48~0.03 - 0.69
Diclofenac ~0.06 - 0.611~0.026 - 0.63~0.97 - 2.9
Naproxen ~8.7~5.2~1.67
Ibuprofen ~13~370~0.035

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are a representative range from publicly available data for comparative purposes.[1][3][4][6][9][10][11][14][15]

Experimental Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[5][7][13]

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX Assay Buffer - COX Probe - COX Cofactor - Arachidonic Acid - Recombinant COX-1/COX-2 Start->Prepare_Reagents Prepare_Compounds Prepare Test Compounds: - this compound - Standard Drugs (Serial Dilutions) Prepare_Reagents->Prepare_Compounds Plate_Setup Plate Setup (96-well): - Enzyme Control (EC) - Inhibitor Controls - Test Compound Wells Prepare_Compounds->Plate_Setup Add_Inhibitors Add 10 µL of Diluted Inhibitors/ Buffer to a 96-well Plate Plate_Setup->Add_Inhibitors Add_Enzyme Add Recombinant COX-1 or COX-2 Enzyme Add_Inhibitors->Add_Enzyme Incubate_1 Incubate at Room Temperature Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_1->Initiate_Reaction Incubate_2 Incubate at Room Temperature Initiate_Reaction->Incubate_2 Read_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Read_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes reconstituting the recombinant human COX-1 and COX-2 enzymes, the COX probe, and arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of this compound and the standard of care drugs in a suitable solvent (e.g., DMSO), and then dilute to the final desired concentrations in the COX assay buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, add the diluted test compounds, a known COX-2 inhibitor as a positive control (e.g., celecoxib), and a vehicle control (e.g., DMSO in assay buffer).

  • Enzyme Addition: Add the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Reading: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Readings should be taken every 1-2 minutes for 10-20 minutes.

  • Data Analysis: Determine the rate of the reaction for each concentration of the test compound and the controls. Calculate the percentage of inhibition relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Functional Cellular Activity: Inhibition of Pro-inflammatory Cytokines

To assess the anti-inflammatory activity of this compound in a cellular context, its ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages can be measured. The RAW 264.7 murine macrophage cell line is a well-established model for this purpose.[8][16][17][18][19]

Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and the standard of care drugs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and well-validated acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory drugs.[10][20][21][22][23][24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Randomly Assign to Groups: - Vehicle Control - Test Compound - Standard Drugs Animal_Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Compound_Administration Administer Test Compounds and Controls (e.g., Oral Gavage) Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into the Hind Paw Compound_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Volume and % Inhibition Measure_Paw_Volume->Calculate_Edema End End Calculate_Edema->End

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, groups receiving different doses of this compound, and groups receiving the standard of care drugs. The animals should be fasted overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound and standard drugs orally (p.o.) or intraperitoneally (i.p.) at appropriate doses. The vehicle control group receives the same volume of the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. The percentage of inhibition of edema for each treated group is then calculated relative to the vehicle control group.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical benchmarking of this compound as a potential anti-inflammatory agent. By systematically evaluating its in vitro COX inhibitory activity, its effects on pro-inflammatory cytokine release in a cellular model, and its in vivo efficacy in a well-established model of acute inflammation, researchers can generate a robust data package to compare its performance against current standard of care drugs.

Positive results from these studies would provide strong evidence for the hypothesized mechanism of action and would justify further preclinical development, including more extensive safety and pharmacokinetic studies. The methodologies outlined herein are designed to be self-validating and to provide the high-quality, reproducible data necessary for informed decision-making in the drug discovery and development process.

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  • Al-Warhi, T., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed Central.
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A Comparative Guide to the In Vivo Efficacy of Tosedostat, an Aminopeptidase Inhibitor, in Hematological Malignancy Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in vivo efficacy of Tosedostat (CHR-2797), an investigational oral aminopeptidase inhibitor, in preclinical animal models of hematological cancers. Designed for researchers and drug development professionals, this document synthesizes key experimental data, compares Tosedostat's performance against standard-of-care agents, and details the scientific rationale behind the experimental designs used to validate its therapeutic potential.

Introduction: Targeting Protein Homeostasis in Cancer

Cancer cells, particularly those in rapidly proliferating hematological malignancies like Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), have a high demand for amino acids to sustain protein synthesis.[1] A key mechanism for meeting this demand is the recycling of intracellular proteins. The ubiquitin-proteasome system breaks down proteins into small peptides, and aminopeptidases are responsible for the final step: cleaving these peptides into free amino acids.[2]

Tosedostat (CHR-2797) is a novel, orally bioavailable prodrug that exploits this dependency.[3] It is intracellularly converted to its active metabolite, CHR-79888, which potently inhibits metalloenzymes of the M1 and M17 aminopeptidase families.[3][4] By blocking this crucial recycling step, Tosedostat induces a state of amino acid deprivation, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[4][5] This mechanism offers a distinct therapeutic strategy compared to agents that target protein degradation at an earlier stage, such as the proteasome inhibitor Bortezomib.

This guide will compare the in vivo efficacy of Tosedostat in relevant animal models against established therapies, providing a clear, data-driven perspective on its potential role in cancer treatment.

Mechanism of Action: Inducing Amino Acid Deprivation

The primary mechanism of Tosedostat involves the disruption of intracellular amino acid pools. This process unfolds as follows:

  • Uptake and Conversion : The ester prodrug, Tosedostat, readily enters cells.

  • Inhibition of Aminopeptidases : Intracellularly, it is hydrolyzed to the active acid metabolite, CHR-79888, which inhibits key aminopeptidases.[3]

  • Amino Acid Depletion : This inhibition prevents the breakdown of small peptides into reusable amino acids.[6]

  • Cellular Stress Response : The resulting amino acid deficiency triggers the Amino Acid Deprivation Response (AADR), characterized by the inhibition of the mTOR pathway (a central regulator of protein synthesis) and the upregulation of pro-apoptotic factors.[5][7]

  • Anti-Tumor Effects : Ultimately, this leads to potent anti-proliferative, pro-apoptotic, and anti-angiogenic outcomes in tumor cells.[4]

The following diagram illustrates this proposed signaling pathway.

Tosedostat_Mechanism_of_Action cluster_cell Tumor Cell Tosedostat Tosedostat (CHR-2797) (Oral Prodrug) Active_Metabolite Active Metabolite (CHR-79888) Tosedostat->Active_Metabolite Intracellular Conversion Aminopeptidases M1/M17 Aminopeptidases Active_Metabolite->Aminopeptidases Inhibits AADR Amino Acid Deprivation Response (AADR) Active_Metabolite->AADR Induces Protein_Recycling Protein Recycling (Peptides -> Amino Acids) AA_Pool Intracellular Amino Acid Pool Protein_Recycling->AA_Pool Replenishes mTOR mTOR Pathway AA_Pool->mTOR Activates Protein_Synthesis Protein Synthesis AA_Pool->Protein_Synthesis mTOR->Protein_Synthesis Promotes AADR->mTOR Inhibits Apoptosis Apoptosis & Cell Cycle Arrest AADR->Apoptosis Promotes

Caption: Mechanism of Tosedostat leading to tumor cell apoptosis.

Comparative In Vivo Efficacy in Animal Models

Tosedostat has demonstrated significant anti-tumor activity in xenograft models of hematological cancers. Its efficacy is most pronounced in Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), where it has been evaluated as both a single agent and in combination with standard-of-care drugs.

Performance in Acute Myeloid Leukemia (AML) Xenograft Models

In AML, the standard of care often includes cytotoxic agents like Cytarabine (Ara-C).[8] Preclinical studies have shown that Tosedostat not only has single-agent activity but also acts synergistically with Cytarabine.[6]

ParameterTosedostat (Single Agent)Cytarabine (Standard of Care)Tosedostat + CytarabineSource
Animal Model Immunodeficient mice (e.g., NOD/SCID) with human AML cell line (e.g., HL-60) xenografts.Immunodeficient mice with human AML cell line xenografts.Immunodeficient mice with human AML cell line xenografts.[9],[6]
Dosing Regimen Oral, dailyIntraperitoneal, daily/cycledCombination of respective single-agent regimens[6]
Primary Endpoint Tumor Growth Inhibition (TGI), Increased SurvivalTumor Growth Inhibition (TGI)Enhanced TGI, Synergistic increase in survival[6]
Key Outcome Demonstrated marked in vitro cytotoxicity in primary AML samples and significant tumor growth inhibition in vivo.Standard cytotoxic effect, established benchmark for efficacy.Strong synergy observed, suggesting a complementary mechanism of action.[6]
Performance in Multiple Myeloma (MM) Xenograft Models

For Multiple Myeloma, a key comparator is Bortezomib, a proteasome inhibitor that also targets protein homeostasis but upstream of aminopeptidases. Patient-derived xenograft (PDX) models, which better recapitulate human disease, are crucial for evaluating efficacy in resistant settings.[10][11]

ParameterTosedostat (Single Agent)Bortezomib (Standard of Care)Tosedostat in Bortezomib-Resistant ModelSource
Animal Model Immunodeficient mice with human MM cell line (e.g., MM.1S) or PDX xenografts.Immunodeficient mice with MM cell line or PDX xenografts.Bortezomib-resistant MM PDX model established in immunodeficient mice.[10],[12],[11]
Dosing Regimen Oral, dailyIntravenous/Subcutaneous, twice weeklyOral, daily[5],[13]
Primary Endpoint Tumor Growth Inhibition (TGI), Induction of ApoptosisTumor Growth Inhibition (TGI)Overcoming resistance, showing significant TGI where Bortezomib fails.[5],[12]
Key Outcome Showed anti-proliferative and apoptotic effects against MM cells in vitro and in vivo.[5]Potent anti-myeloma activity, but resistance is a major clinical challenge.[10]Preclinical evidence suggests potential efficacy in relapsed/refractory MM patients who have failed proteasome inhibitors.[12],[11]

Detailed Experimental Protocol: AML Xenograft Efficacy Study

To ensure the trustworthiness and reproducibility of in vivo efficacy data, a rigorously controlled experimental protocol is essential. The following describes a standard workflow for evaluating Tosedostat in an AML xenograft model.

Workflow Diagram

In_Vivo_Workflow A1 1. Animal Acclimatization (NOD/SCID Mice, 6-8 weeks old) A2 2. Tumor Cell Implantation (e.g., 5x10^6 HL-60 cells, subcutaneous) A1->A2 A3 3. Tumor Growth & Measurement (Calipers, wait for ~100-150 mm³) A2->A3 A4 4. Randomization & Grouping (Vehicle, Tosedostat, Comparator, Combo) A3->A4 B1 5. Dosing Administration (Oral gavage for Tosedostat, IP for Cytarabine) A4->B1 B2 6. Monitoring (Tumor Volume, Body Weight, Clinical Signs) B1->B2 B3 7. Endpoint Analysis (Tumor weight, PK/PD, Biomarkers) B2->B3 B4 8. Statistical Analysis (e.g., ANOVA, Kaplan-Meier) B3->B4

Sources

A Comparative Analysis of Synthetic Routes to 6-Ethoxypyridazine-3-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Ethoxypyridazine-3-carboxylic Acid in Drug Discovery

This compound is a key heterocyclic building block in the development of novel therapeutics. The pyridazine core is a common motif in medicinal chemistry, and the specific arrangement of the ethoxy and carboxylic acid functionalities in this molecule provides a valuable scaffold for targeting a range of biological entities. Its structural features allow for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries in lead discovery and optimization. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance to drug development professionals.

This guide provides a comparative analysis of two distinct synthetic routes to this compound. Each route is evaluated based on its starting materials, reaction conditions, overall yield, and scalability considerations. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methodologies in their own laboratories.

Route 1: Oxidation of 3-Chloro-6-methylpyridazine followed by Nucleophilic Substitution

This two-step approach is a classical and reliable method for the synthesis of 6-alkoxypyridazine-3-carboxylic acids. The strategy involves the initial formation of the carboxylic acid functionality through oxidation of a methyl group, followed by the introduction of the ethoxy group via a nucleophilic aromatic substitution reaction. A notable advantage of this route is the use of readily available and relatively inexpensive starting materials.

Mechanistic Considerations

The first step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate in an acidic medium. The electron-withdrawing nature of the pyridazine ring and the chloro substituent facilitate this oxidation.

The second step is a nucleophilic aromatic substitution where the chloride at the 6-position is displaced by an ethoxide ion. The pyridazine ring is sufficiently electron-deficient to allow this reaction to proceed under relatively mild conditions. The reaction is driven by the formation of a stable sodium chloride byproduct.

Experimental Protocol: Route 1

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

  • In a flask equipped with a mechanical stirrer and a thermometer, 3-chloro-6-methylpyridazine (1 eq.) is dissolved in 50% sulfuric acid under an ice bath to maintain the temperature below 10°C.

  • Potassium permanganate (4 eq.) is added portion-wise to the stirred solution, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, the reaction mixture is heated to 80°C for 2 hours.

  • The mixture is then cooled to room temperature and poured into ice water.

  • The resulting solution is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.[1]

Step 2: Synthesis of this compound

  • Sodium metal (2.1 eq.) is carefully dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • 6-Chloropyridazine-3-carboxylic acid (1 eq.) is added to the sodium ethoxide solution.

  • The reaction mixture is heated to reflux and maintained for 6 hours.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in water, and the pH is adjusted to 3-4 with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.

Workflow Diagram: Route 1

Route 1 start 3-Chloro-6-methylpyridazine step1 Oxidation (KMnO4, H2SO4) start->step1 intermediate 6-Chloropyridazine-3-carboxylic acid step1->intermediate step2 Nucleophilic Substitution (NaOEt, EtOH) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Route 2: Selective Ethoxylation of 3,6-Dichloropyridazine and Subsequent Carbonylation

This alternative approach begins with the commercially available 3,6-dichloropyridazine. The strategy hinges on the selective monosubstitution of one chlorine atom with an ethoxy group, followed by the introduction of the carboxylic acid functionality at the 3-position via a palladium-catalyzed carbonylation reaction. This route may offer advantages in terms of functional group tolerance and potentially higher overall yields, although it involves a transition-metal catalyzed step which can be more sensitive to reaction conditions.

Mechanistic Considerations

The first step leverages the slight difference in reactivity between the two chlorine atoms on the pyridazine ring, allowing for a selective monosubstitution with sodium ethoxide. The second step is a palladium-catalyzed carbonylation. In this reaction, a palladium(0) catalyst oxidatively adds to the C-Cl bond. Subsequent coordination of carbon monoxide, followed by nucleophilic attack of water and reductive elimination, furnishes the carboxylic acid and regenerates the active palladium catalyst. A patent for a similar process suggests reacting 3,6-dichloropyridazine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex and a base to directly form the corresponding ester, which could then be hydrolyzed to the carboxylic acid.[2]

Experimental Protocol: Route 2

Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine

  • To a solution of 3,6-dichloropyridazine (1 eq.) in anhydrous ethanol, sodium ethoxide (1.1 eq.) is added portion-wise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-chloro-6-ethoxypyridazine, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • A pressure vessel is charged with 3-chloro-6-ethoxypyridazine (1 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq.), and a base (e.g., triethylamine, 2 eq.) in a solvent mixture of water and a polar aprotic solvent (e.g., DMF).

  • The vessel is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is heated to 100°C and stirred for 24 hours.

  • After cooling and venting the CO, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is acidified with hydrochloric acid, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield this compound.

Workflow Diagram: Route 2

Route 2 start 3,6-Dichloropyridazine step1 Selective Ethoxylation (NaOEt, EtOH) start->step1 intermediate 3-Chloro-6-ethoxypyridazine step1->intermediate step2 Palladium-Catalyzed Carbonylation (Pd(OAc)2, CO, H2O) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Oxidation & SubstitutionRoute 2: Ethoxylation & Carbonylation
Starting Material 3-Chloro-6-methylpyridazine3,6-Dichloropyridazine
Number of Steps 22
Key Reagents KMnO₄, NaOEtNaOEt, Pd(OAc)₂, CO
Overall Yield Moderate (approx. 30-40% reported for methoxy analog)[1]Potentially higher, but catalyst-dependent
Scalability Good; uses common, inexpensive reagents.May require specialized high-pressure equipment. Catalyst cost can be a factor.
Purification Crystallization is often sufficient.May require chromatography for intermediates and final product.
Safety & Environmental Use of strong oxidant (KMnO₄).Use of toxic carbon monoxide gas under pressure. Palladium catalyst requires proper disposal.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a robust and well-established method that is likely to be favored for initial laboratory-scale synthesis due to its simplicity and the use of readily available, inexpensive reagents. The main drawbacks are the moderate overall yield and the use of a stoichiometric amount of a strong oxidizing agent, which can present challenges in terms of waste disposal on a larger scale.

Route 2 represents a more modern approach that may offer a higher overall yield and better functional group compatibility. However, the requirement for a palladium catalyst and high-pressure carbon monoxide gas makes it more suitable for a process chemistry setting where specialized equipment is available. The cost of the catalyst and the safety precautions associated with handling carbon monoxide are important considerations for scalability.

For researchers in an academic or early-stage drug discovery setting, Route 1 is recommended as a reliable and cost-effective starting point. For process development and large-scale synthesis, Route 2 warrants further investigation and optimization, as it has the potential to be a more efficient and atom-economical process.

References

  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. CN101508676B.
  • METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. WO/2001/007416. [Link]

  • CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science 2010;6(11):570-574. [Link]

Sources

A Spectroscopic Deep Dive: Comparing 6-Ethoxypyridazine-3-carboxylic Acid and Its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably altering physicochemical properties. This guide provides an in-depth spectroscopic comparison of 6-Ethoxypyridazine-3-carboxylic acid, a heterocyclic scaffold of interest, with its key classical and non-classical bioisosteres.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just raw data, but a foundational understanding of how subtle molecular changes manifest in their spectroscopic signatures, offering a roadmap for the rational design of novel pyridazine-based therapeutics.

Introduction to this compound and the Rationale for Bioisosteric Replacement

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The presence of the carboxylic acid and alkoxy group in this compound offers key hydrogen bonding and lipophilic interactions. However, carboxylic acids can present challenges in drug development, including rapid metabolism and poor cell permeability. Bioisosteric replacement is a well-established strategy to mitigate these issues.[2][3]

This guide will focus on the spectroscopic comparison of this compound with the following selected bioisosteres:

  • Classical Bioisosteres:

    • 6-Methoxypyridazine-3-carboxylic acid: A closely related analog, differing only by a methylene unit in the alkoxy chain.

    • 6-Chloropyridazine-3-carboxylic acid: The ethoxy group is replaced by a chloro group, which is of similar size.

    • Pyridazine-3-carboxylic acid: The unsubstituted parent compound, providing a baseline for comparison.

  • Non-Classical Bioisostere:

    • 3-(1H-tetrazol-5-yl)-6-ethoxypyridazine: The carboxylic acid moiety is replaced with a tetrazole ring, a common non-classical bioisostere known to mimic the acidity and hydrogen bonding properties of a carboxylic acid with improved metabolic stability.[2]

It is important to note that while extensive spectroscopic data is available for many pyridazine derivatives, specific experimental spectra for this compound are not widely published. Therefore, the data presented for this parent compound are predicted based on established spectroscopic principles and data from its close analogs.

Molecular_Structures cluster_parent Parent Compound cluster_classical Classical Bioisosteres cluster_nonclassical Non-Classical Bioisostere a This compound b 6-Methoxypyridazine-3-carboxylic acid c 6-Chloropyridazine-3-carboxylic acid d Pyridazine-3-carboxylic acid e 3-(1H-tetrazol-5-yl)-6-ethoxypyridazine Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis & Purification nmr NMR (1H, 13C) synthesis->nmr ir FTIR synthesis->ir ms Mass Spectrometry synthesis->ms uv UV-Vis synthesis->uv interpretation Structural Elucidation & Comparison nmr->interpretation ir->interpretation ms->interpretation uv->interpretation

Figure 2: General workflow for spectroscopic analysis.

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectra of these compounds are expected to show distinct signals for the pyridazine ring protons and the substituents.

Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted/Experimental, δ ppm)

ProtonThis compound (Predicted)6-Methoxypyridazine-3-carboxylic acid [4]6-Chloropyridazine-3-carboxylic acidPyridazine-3-carboxylic acid [3]3-(1H-tetrazol-5-yl)-6-ethoxypyridazine (Predicted)
H4 ~8.1-8.3 (d)~8.1 (d)~8.3 (d)~9.54 (dd)~8.2-8.4 (d)
H5 ~7.3-7.5 (d)~7.4 (d)~7.8 (d)~8.51 (dd)~7.4-7.6 (d)
-OCH₂CH₃ ~4.6 (q)---~4.6 (q)
-OCH₂CH₃ ~1.5 (t)---~1.5 (t)
-OCH₃ -~4.1 (s)---
-COOH/-NH ~13.0-14.0 (br s)~13.5 (br s)~13.0-14.0 (br s)~13.0-14.0 (br s)~15.0-16.0 (br s)

Interpretation:

  • Pyridazine Ring Protons: The protons on the pyridazine ring (H4 and H5) typically appear as doublets due to coupling with each other. The electron-withdrawing nature of the carboxylic acid and the nitrogen atoms deshields these protons, causing them to resonate downfield. The specific chemical shifts are influenced by the substituent at the 6-position. An electron-donating group like ethoxy will shield these protons slightly compared to an electron-withdrawing group like chlorine.

  • Alkoxy Protons: The ethoxy group in the parent compound gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methoxy group in the bioisostere appears as a singlet.

  • Acidic Proton: The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (typically >13 ppm). [5]The tetrazole NH proton is also expected to be a broad singlet in a similar region.

The carbon NMR spectra provide information about the carbon framework of the molecules.

Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted/Experimental, δ ppm)

CarbonThis compound (Predicted)6-Methoxypyridazine-3-carboxylic acid6-Chloropyridazine-3-carboxylic acidPyridazine-3-carboxylic acid [3]3-(1H-tetrazol-5-yl)-6-ethoxypyridazine (Predicted)
C3 ~145-148~146~148-150~150-153~155-158
C4 ~128-130~129~131-133~125-127~129-131
C5 ~115-117~116~120-122~130-132~116-118
C6 ~165-168~166~155-158~158-160~166-169
C=O ~164-167~165~163-166~165-168-
Tetrazole C ----~150-155
-OCH₂CH₃ ~63-65---~64-66
-OCH₂CH₃ ~14-16---~14-16
-OCH₃ -~55-57---

Interpretation:

  • Pyridazine Ring Carbons: The chemical shifts of the pyridazine ring carbons are sensitive to the electronic effects of the substituents. The carbon bearing the substituent (C6) and the carbon attached to the carboxylic acid/tetrazole (C3) are generally the most downfield.

  • Carbonyl vs. Tetrazole Carbon: The carbonyl carbon of the carboxylic acid typically resonates in the 160-170 ppm region. The carbon of the tetrazole ring is also found in the downfield region of the spectrum.

  • Alkoxy Carbons: The carbons of the ethoxy and methoxy groups appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)6-Methoxypyridazine-3-carboxylic acid6-Chloropyridazine-3-carboxylic acid [4]Pyridazine-3-carboxylic acid [3]3-(1H-tetrazol-5-yl)-6-ethoxypyridazine (Predicted)
O-H stretch (acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)-
N-H stretch (tetrazole) ----3200-2700 (broad)
C-H stretch (aromatic) ~3100-3000~3100-3000~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic) ~2980-2850~2980-2850--~2980-2850
C=O stretch ~1720-1700~1720-1700~1725-1705~1733-
C=N, C=C stretch ~1600-1450~1600-1450~1600-1450~1587-1436~1600-1450
C-O stretch ~1250-1200~1250-1200--~1250-1200
C-Cl stretch --~800-600--

Interpretation:

  • Carboxylic Acid: The most characteristic feature of the carboxylic acids is the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is due to strong hydrogen bonding. [6]The sharp, strong C=O stretching absorption is also a key diagnostic peak.

  • Tetrazole: In the tetrazole bioisostere, the broad O-H and sharp C=O bands are absent. Instead, a broad N-H stretching band is expected, and the C=N and N=N stretching vibrations of the tetrazole ring will appear in the fingerprint region.

  • Substituent Effects: The C-O stretching of the alkoxy group and the C-Cl stretching vibrations are also identifiable in the respective spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparison of Key Mass Spectrometry Data (m/z)

IonThis compound (Predicted)6-Methoxypyridazine-3-carboxylic acid [4]6-Chloropyridazine-3-carboxylic acid [4]Pyridazine-3-carboxylic acid3-(1H-tetrazol-5-yl)-6-ethoxypyridazine (Predicted)
[M]⁺• 168154158/160124192
[M-H]⁻ 167153157/159123191
[M-C₂H₅]⁺ 139---163
[M-OCH₃]⁺ -123---
[M-Cl]⁺ --123--
[M-COOH]⁺ 123109113/11579-
[M-N₂]⁺• ----164

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺• or [M-H]⁻ in negative mode) is crucial for determining the molecular weight. For the chloro-substituted compound, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observed in the molecular ion peak.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the -OH group and the entire -COOH group. For the alkoxy derivatives, loss of the alkyl or alkoxy group is also expected. The tetrazole bioisostere may exhibit a characteristic loss of a nitrogen molecule (N₂).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Comparison of UV-Vis Spectroscopic Data (λmax, nm)

Compoundλmax (nm) (Predicted/Experimental)
This compound ~280-300
6-Methoxypyridazine-3-carboxylic acid ~280-300
6-Chloropyridazine-3-carboxylic acid ~270-290
Pyridazine-3-carboxylic acid [3]~270-290
3-(1H-tetrazol-5-yl)-6-ethoxypyridazine ~285-305

Interpretation:

Pyridazine derivatives typically exhibit π → π* and n → π* electronic transitions in the UV region. The position of the absorption maximum (λmax) is influenced by the nature of the substituents. Electron-donating groups like alkoxy groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may cause a hypsochromic (blue) shift. The replacement of the carboxylic acid with a tetrazole is expected to have a modest effect on the λmax.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for these polar molecules. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform fragmentation analysis (MS/MS) on the molecular ion to elucidate the fragmentation pattern.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its bioisosteres. By understanding the characteristic spectroscopic signatures of each compound, researchers can confidently identify and characterize these molecules, and more importantly, gain insights into how structural modifications impact their electronic and chemical properties. This knowledge is invaluable for the iterative process of drug design and optimization, ultimately paving the way for the development of novel and improved therapeutic agents.

References

  • PubChem. 6-Chloronicotinic acid. [Link]

  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 2018, 33(1), 14-21.
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  • Dimitriu, D. C., et al. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 2022, 27(19), 6549.
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules 2022, 27(23), 8493.
  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 2013, 56(22), 8849-8864.
  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023, 32(10), 1853-1921.
  • Katritzky, A. R., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010, 48(5), 397-402.
  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Alchemist. 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. [Link]

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Navigating the Uncharted: A Senior Application Scientist's Guide to Assessing the Selectivity and Specificity of 6-Ethoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical juncture in this process is the meticulous assessment of a compound's selectivity and specificity. This guide provides a comprehensive framework for characterizing 6-Ethoxypyridazine-3-carboxylic acid, a molecule nestled within the pharmacologically rich class of pyridazine derivatives.[1][2][3] While specific biological data for this ethoxy- derivative remains limited in publicly accessible literature, the extensive bioactivity of its chemical cousins offers a compelling rationale for its investigation.[1][4]

This document is not a mere recitation of protocols; it is a strategic roadmap. We will navigate the logical progression of experiments, from initial target hypothesis generation to rigorous in-cell and whole-proteome validation. The causality behind each experimental choice will be elucidated, ensuring a self-validating and scientifically sound investigation.

Part 1: Hypothesis Generation - Plausible Avenues for a Pyridazine Carboxylate

The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][4][5] Several pyridazine-containing compounds have advanced clinically, targeting enzymes such as kinases and phosphodiesterases.[3][6] The presence of the carboxylic acid moiety suggests potential interactions with targets that have a corresponding binding pocket, such as certain enzymes or receptors.[7]

Given this landscape, a logical starting hypothesis is that this compound may function as an enzyme inhibitor , potentially within the kinase or cyclooxygenase (COX) families, both of which are central to inflammation and oncology. This hypothesis will guide our initial screening strategy.

Part 2: A Tiered Approach to Target Identification and Selectivity Profiling

A robust assessment of selectivity and specificity requires a multi-pronged approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays.

Tier 1: Initial Target Class Screening

The primary objective here is to ascertain if this compound engages with our hypothesized target classes.

Experimental Workflow: Tier 1

G cluster_0 Compound Preparation cluster_1 Hypothesis-Driven Screening cluster_2 Data Analysis & Hit Identification compound This compound (Stock Solution in DMSO) kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) compound->kinase_panel Test at a single high concentration (e.g., 10 µM) cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay Test at a single high concentration (e.g., 10 µM) data_analysis Determine IC50/Ki for active hits Identify primary target candidates kinase_panel->data_analysis cox_assay->data_analysis G cluster_0 Primary Hit(s) from Tier 1 cluster_1 Potency & Confirmation cluster_2 Data Interpretation primary_hit e.g., Kinase X, COX-2 dose_response Biochemical Dose-Response Assay (Determine IC50) primary_hit->dose_response orthogonal_assay Orthogonal Assay (e.g., Cellular Thermal Shift Assay - CETSA) primary_hit->orthogonal_assay interpretation Confirm target engagement in a cellular context. Establish potency. dose_response->interpretation orthogonal_assay->interpretation

Caption: Tier 2 workflow for hit validation and potency determination.

Methodology: Biochemical Dose-Response Assays

  • Protocol:

    • For the primary kinase or COX hit(s), perform a multi-point dose-response experiment (e.g., 10-point, 3-fold serial dilution).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

    • As a comparator, include a known inhibitor for the target enzyme (e.g., Celecoxib for COX-2, a known kinase inhibitor for the identified kinase).

  • Rationale: This quantifies the potency of the compound against its putative target and provides a benchmark against a standard.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. [8]

  • Protocol:

    • Treat intact cells or cell lysates with this compound.

    • Heat the samples across a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.

    • Binding of the compound to its target will stabilize the protein, resulting in a shift in its melting temperature.

  • Rationale: This assay validates that the compound can bind to its target within the complex milieu of the cell, a critical step in demonstrating physiological relevance. [9]

Tier 3: Proteome-Wide Selectivity Profiling

With a confirmed primary target, the focus shifts to understanding the compound's broader interaction landscape. The goal is to identify any "off-targets," which are crucial for predicting potential side effects.

Experimental Workflow: Tier 3

G cluster_0 Validated Hit cluster_1 Proteome-Wide Profiling cluster_2 Data Analysis & Selectivity Score validated_hit Confirmed Target (e.g., Kinase X) chemoproteomics Chemoproteomics (e.g., Activity-Based Protein Profiling) validated_hit->chemoproteomics Design affinity probe or use competitive profiling selectivity_analysis Identify on- and off-targets Quantify selectivity chemoproteomics->selectivity_analysis

Sources

A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid Moiety in Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers and drug development professionals, the pyridazine scaffold holds significant promise across a spectrum of therapeutic areas.[1] Often, the incorporation of a carboxylic acid moiety is a key design element, crucial for target engagement through hydrogen bonding and electrostatic interactions. However, the inherent liabilities of the carboxylic acid group—such as poor metabolic stability, limited cell permeability, and potential for toxicity—frequently necessitate its replacement.[2] This guide provides a comprehensive comparison of bioisosteric replacement strategies for the carboxylic acid moiety on the pyridazine ring, grounded in experimental data and established synthetic protocols.

The Rationale for Bioisosteric Replacement

The carboxylic acid functional group, while a powerful tool in drug design, can present significant challenges in lead optimization. Its ionizable nature at physiological pH can lead to poor oral bioavailability and limited penetration of the blood-brain barrier. Furthermore, it is susceptible to metabolic conjugation, primarily through glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites. Bioisosteric replacement aims to mitigate these issues by substituting the carboxylic acid with a different functional group that retains the desired physicochemical and biological properties while improving the overall drug-like characteristics of the molecule.[2]

This guide will focus on three prominent classes of carboxylic acid bioisosteres in the context of the pyridazine scaffold: tetrazoles, acyl sulfonamides, and 3-hydroxyisoxazoles. We will delve into their comparative physicochemical properties, biological activities, and synthetic accessibility, supported by detailed experimental protocols.

Comparative Analysis of Pyridazine-Based Carboxylic Acid Bioisosteres

A systematic evaluation of bioisosteres requires a multifaceted approach, considering not only the impact on biological activity but also the modulation of key physicochemical parameters. The following sections provide a comparative overview of tetrazole, acyl sulfonamide, and 3-hydroxyisoxazole as carboxylic acid surrogates on a pyridazine core.

Physicochemical Properties

The acidity (pKa) and lipophilicity (logP/logD) are critical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An ideal bioisostere should mimic the acidic nature of the carboxylic acid to maintain target interactions while potentially offering improved lipophilicity to enhance membrane permeability.

BioisostereTypical pKa RangeGeneral Impact on LipophilicityKey Physicochemical Characteristics
Carboxylic Acid ~4-5ReferencePlanar, strong hydrogen bond acceptor.
Tetrazole ~4.5-5.0[3]Generally increases lipophilicityPlanar, metabolically stable, larger than COOH.[4]
Acyl Sulfonamide ~3-5Can be modulated by substituentsNon-planar, offers additional vectors for substitution.
3-Hydroxyisoxazole ~4-5Generally increases lipophilicityPlanar, rigid structure.[5]

In-Depth Look at Key Bioisosteres

The Tetrazole Moiety: A Classic Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole is one of the most widely employed carboxylic acid bioisosteres due to its similar pKa and planar geometry.[3] Its increased metabolic stability is a significant advantage, as it is not susceptible to the same conjugation pathways as carboxylic acids.[4]

Biological Activity Considerations:

The substitution of a carboxylic acid with a tetrazole can have varied effects on biological activity, depending on the specific target and the binding pocket. In many cases, the tetrazole can effectively replicate the hydrogen bonding interactions of the carboxylate, leading to retained or even improved potency.

Experimental Protocol: Synthesis of 3-(1H-tetrazol-5-yl)pyridazine

This protocol outlines a common method for the synthesis of a pyridazine-tetrazole derivative from a corresponding nitrile precursor.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start 3-Cyanopyridazine reaction Stir at 150°C for 18h start->reaction reagent1 Sodium Azide (NaN3) reagent1->reaction reagent2 Triethylamine Hydrochloride reagent2->reaction reagent3 N-Methyl-2-pyrrolidone (NMP) reagent3->reaction workup1 Cool to RT reaction->workup1 workup2 Add H2O and HCl workup1->workup2 workup3 Filter precipitate workup2->workup3 workup4 Wash with H2O and Ether workup3->workup4 workup5 Dry in vacuo workup4->workup5 product 3-(1H-tetrazol-5-yl)pyridazine workup5->product

Figure 1. Synthetic workflow for 3-(1H-tetrazol-5-yl)pyridazine.

Step-by-Step Methodology:

  • To a solution of 3-cyanopyridazine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Stir the reaction mixture at 150°C for 18 hours.

  • Cool the mixture to room temperature.

  • Add water and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with diethyl ether.

  • Dry the solid under vacuum to afford 3-(1H-tetrazol-5-yl)pyridazine.

The Acyl Sulfonamide Moiety: A Non-Planar Alternative

Acyl sulfonamides offer a non-planar bioisosteric replacement for carboxylic acids. Their pKa values are comparable to carboxylic acids, and the sulfonamide nitrogen can be substituted, providing an additional vector for structure-activity relationship (SAR) studies. This non-planar geometry can sometimes lead to improved binding interactions and selectivity.

Biological Activity Considerations:

The introduction of an acyl sulfonamide can significantly alter the binding mode of a ligand. The tetrahedral geometry around the sulfur atom and the potential for substitution on the nitrogen atom allow for exploration of different regions of the binding pocket compared to the planar carboxylate group.

Experimental Protocol: Synthesis of N-(pyridazin-3-yl)acetamide

While not a direct acyl sulfonamide, the synthesis of an N-acyl pyridazine provides a relevant protocol for the acylation step.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start 3-Aminopyridazine reaction Stir at RT for 12h start->reaction reagent1 Acetic Anhydride reagent1->reaction reagent2 Pyridine (solvent) reagent2->reaction workup1 Pour into ice-water reaction->workup1 workup2 Filter precipitate workup1->workup2 workup3 Recrystallize from ethanol workup2->workup3 product N-(pyridazin-3-yl)acetamide workup3->product

Figure 2. Synthetic workflow for N-(pyridazin-3-yl)acetamide.

Step-by-Step Methodology:

  • Dissolve 3-aminopyridazine (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure N-(pyridazin-3-yl)acetamide.[6]

The 3-Hydroxyisoxazole Moiety: A Rigid and Planar Surrogate

The 3-hydroxyisoxazole ring is another planar bioisostere of the carboxylic acid group, with a similar pKa.[5] Its rigid nature can be advantageous in locking the conformation of a molecule, potentially leading to higher affinity and selectivity for the target protein.

Biological Activity Considerations:

The 3-hydroxyisoxazole moiety has been successfully employed as a carboxylic acid bioisostere in various contexts, including as a mimic of the neurotransmitter GABA.[5] In a notable example, a series of iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold were synthesized and showed insecticidal activity, highlighting the potential of this bioisosteric replacement in agrochemical research.[5]

Experimental Protocol: Synthesis of 3-(3-hydroxyisoxazol-5-yl)pyridazine

The synthesis of this bioisostere often involves the cycloaddition of a nitrile oxide with an alkyne.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagents1 Reagents cluster_intermediate2 Intermediate 2 cluster_reagents2 Reagents cluster_cycloaddition [3+2] Cycloaddition cluster_cyclization Hydrolysis & Cyclization cluster_product Final Product start1 Pyridazine-3-carbaldehyde intermediate1 Pyridazine-3-carbaldehyde oxime start1->intermediate1 start2 Hydroxylamine Hydrochloride start2->intermediate1 intermediate2 Pyridazine-3-carbohydroximoyl chloride intermediate1->intermediate2 NCS, Pyridine reagent1 N-Chlorosuccinimide (NCS) reagent2 Pyridine cycloaddition Stir at RT intermediate2->cycloaddition reagent3 Ethyl propiolate reagent3->cycloaddition reagent4 Triethylamine reagent4->cycloaddition cyclization Aqueous NaOH, then HCl cycloaddition->cyclization product 3-(3-hydroxyisoxazol-5-yl)pyridazine cyclization->product

Figure 3. General synthetic strategy for 3-(3-hydroxyisoxazol-5-yl)pyridazine.

Step-by-Step Methodology:

  • Oxime Formation: React pyridazine-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol to form pyridazine-3-carbaldehyde oxime.

  • Hydroximoyl Chloride Formation: Treat the oxime with N-chlorosuccinimide (NCS) in a solvent such as DMF to generate the pyridazine-3-carbohydroximoyl chloride in situ.

  • [3+2] Cycloaddition: Add ethyl propiolate and a base like triethylamine to the reaction mixture. The hydroximoyl chloride will undergo a [3+2] cycloaddition with the alkyne.

  • Hydrolysis and Cyclization: The resulting cycloadduct is then hydrolyzed with an aqueous base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield the final product, 3-(3-hydroxyisoxazol-5-yl)pyridazine.

Conclusion and Future Perspectives

The bioisosteric replacement of the carboxylic acid moiety in pyridazine-containing compounds is a powerful strategy to overcome common drug development hurdles. Tetrazoles, acyl sulfonamides, and 3-hydroxyisoxazoles each offer a unique set of physicochemical properties that can be leveraged to fine-tune the ADME profile and biological activity of a lead compound. The choice of bioisostere is highly context-dependent and should be guided by a thorough understanding of the target's binding site and the desired physicochemical properties. While this guide provides a solid foundation, further research into novel carboxylic acid bioisosteres and their application to the pyridazine scaffold will undoubtedly expand the medicinal chemist's toolkit for the rational design of new and improved therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.